FMOC-L-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317560 | |
| Record name | FMOC-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68858-20-8 | |
| Record name | FMOC-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FMOC-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Linchpin of Peptide Synthesis: A Technical Guide to FMOC-L-Valine
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Nα-Fmoc-L-valine (FMOC-L-valine) in modern peptide synthesis. This document provides an in-depth analysis of its application, quantitative performance data, detailed experimental protocols, and troubleshooting strategies, adhering to the highest standards of scientific accuracy and practical utility.
Introduction: The Significance of this compound in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity production of these vital biomolecules for research and therapeutic development.[1] At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy.[1][2] this compound, a derivative of the proteinogenic amino acid L-valine, is a fundamental building block in this process. The Fmoc group serves as a temporary shield for the α-amino group of valine, preventing unwanted side reactions during the sequential addition of amino acids to a growing peptide chain.[1]
The choice of the Fmoc protecting group is predicated on its base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a cornerstone of the Fmoc/tBu strategy, permitting the synthesis of complex and sensitive peptide sequences.[5]
Valine, with its bulky isopropyl side chain, presents unique challenges in peptide synthesis, primarily due to steric hindrance. This can impede both the coupling of the amino acid and the deprotection of the Fmoc group. Consequently, a thorough understanding of this compound's behavior and the optimization of its reaction conditions are critical for the successful synthesis of valine-containing peptides. This guide will delve into the technical nuances of utilizing this compound, providing the necessary data and protocols for its effective implementation in the laboratory.
Quantitative Data on this compound Performance
The efficiency of incorporating this compound into a peptide sequence is dependent on several factors, most notably the choice of coupling reagent and the deprotection conditions. The following tables summarize quantitative data to guide the optimization of these critical steps.
Coupling Efficiency of this compound with Various Activating Reagents
The steric bulk of valine's side chain can significantly impact the kinetics of the coupling reaction. The selection of a potent activating reagent is therefore crucial to achieve high coupling yields. While classic carbodiimide reagents like DCC and DIC can be used, they are often less effective for sterically hindered residues.[6] Uronium/aminium and phosphonium salt-based reagents are generally more effective in overcoming this steric barrier.[6][7]
| Coupling Reagent Class | Coupling Reagent | Typical Yield (%) for Sterically Hindered Amino Acids | Relative Reaction Rate | Key Considerations |
| Aminium/Uronium Salt | HATU | >95 | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[7] |
| HBTU | 90-95 | Fast | A cost-effective and reliable option for both routine and challenging couplings.[7] | |
| HCTU | ~85 | Fast | Produces peptides of high purity.[7] | |
| COMU | >95 | Very Fast | A third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU.[7] | |
| Phosphonium Salt | PyBOP | 90-95 | Fast | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[7] |
| Carbodiimide/Additive | DIC/HOBt | 85-90 | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[7] |
Data adapted from studies on difficult peptide sequences and sterically hindered amino acids.[7]
Deprotection Kinetics of the FMOC Group from Valine Residues
The rate of Fmoc group removal can also be affected by the steric environment of the amino acid residue. While 20% piperidine in DMF is the standard reagent, its efficiency can be modulated by the addition of other bases or by using alternative deprotection agents.
| Deprotection Reagent | Concentration | Half-life (t½) of Fmoc Removal from Valine | Estimated Time for >99% Deprotection | Notes |
| Piperidine in DMF | 20% | ~6-7 seconds | < 2 minutes | The standard and widely used reagent.[8] |
| Piperidine in DMF | 5% | ~50 seconds | ~8.6 minutes | Slower kinetics with lower concentration.[8] |
| Piperazine in DMF | 5% | ~50 seconds | ~11 minutes | A milder base that can reduce side reactions like aspartimide formation.[8] |
| Piperazine + DBU in DMF | 5% + 1% | ~7 seconds | < 2 minutes | DBU significantly accelerates the deprotection rate.[8] |
| Piperazine + DBU in DMF | 5% + 2% | Faster than 20% Piperidine | < 1.5 minutes | A very rapid and efficient deprotection cocktail.[8] |
Kinetic data is based on studies monitoring the release of the dibenzofulvene-piperidine adduct.[8]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing L-valine using FMOC-chemistry.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded or for loading the first amino acid)
-
This compound and other required FMOC-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HATU, HBTU, or DIC/HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation solvent: Cold diethyl ether
-
Reaction vessel with a fritted disc
-
Shaker or vortexer
Resin Swelling
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[3]
-
Drain the DMF using vacuum filtration.
FMOC Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[9]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]
This compound Coupling
Using HATU/DIPEA:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.[3]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[3]
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings involving valine, the reaction time may be extended, or a double coupling may be performed.[6]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[3]
Using DIC/HOBt:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3-5 times).
Monitoring the Reaction
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and a second coupling is recommended.[10]
Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Troubleshooting Common Issues with this compound
The primary challenge in utilizing this compound is overcoming the steric hindrance of its isopropyl side chain, which can lead to incomplete coupling reactions and the formation of deletion sequences in the final peptide.
Problem: Incomplete Coupling (Positive Kaiser Test)
-
Immediate Action: Double Coupling. The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound.[6] This is often sufficient to drive the reaction to completion.
-
Optimize Coupling Reagents. If double coupling is insufficient, switching to a more potent activating reagent is recommended. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides for hindered amino acids.[6][7]
-
Increase Reaction Time and/or Temperature. Extending the coupling time (e.g., to 4 hours or overnight) or moderately increasing the reaction temperature (e.g., to 30-40°C) can enhance the reaction rate. However, elevated temperatures may increase the risk of racemization and should be used judiciously.
-
Address Peptide Aggregation. For longer peptides, the growing chain can aggregate on the resin, further hindering access to the reactive N-terminus. This can be mitigated by:
-
Using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Incorporating "chaotropic" salts (e.g., LiCl) into the coupling mixture.
-
Utilizing microwave-assisted SPPS, which can accelerate difficult couplings.[11]
-
Introducing pseudoproline dipeptides at strategic points in the sequence to disrupt aggregation.[12]
-
Problem: Slow FMOC Deprotection
While less common than coupling issues, slow deprotection can occur, especially in aggregated sequences.
-
Use a Stronger Base Cocktail. A mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in DMF can significantly accelerate Fmoc removal.[13][14] However, DBU is a very strong base and may increase the risk of side reactions like aspartimide formation in sensitive sequences.
Conclusion
This compound is an indispensable component in the repertoire of peptide chemists. While its sterically hindered nature presents challenges, these can be effectively overcome through the rational selection of coupling reagents, optimization of reaction conditions, and the application of specific troubleshooting strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to confidently and efficiently incorporate L-valine into their target peptides, thereby advancing the frontiers of drug discovery and biomedical research. By understanding the nuances of this compound chemistry, scientists can unlock the full potential of SPPS to create novel and impactful peptide-based therapeutics.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Preparation of FMOC-L-valine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-α-Fmoc-L-valine (FMOC-L-valine), a critical building block in solid-phase peptide synthesis (SPPS). This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthetic pathways and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-valine is an amino acid derivative where the alpha-amino group of L-valine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is stable under a variety of reaction conditions but can be readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent. This orthogonality makes it an invaluable tool in the synthesis of peptides and peptidomimetics for research, therapeutic, and diagnostic applications.
This guide will focus on the two most common methods for the synthesis of this compound: the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc-donating reagents.
Chemical Transformation and Logic
The core of the synthesis involves the nucleophilic attack of the amino group of L-valine on the electrophilic carbonyl carbon of the Fmoc reagent. This results in the formation of a stable carbamate linkage, thus protecting the amino group. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (HCl in the case of Fmoc-Cl).
Caption: Logical relationship in the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 143-145 °C | N/A |
Table 2: Synthesis and Characterization Data for this compound
| Parameter | Method with Fmoc-Cl | Method with Fmoc-OSu | Reference |
| Typical Yield | ~85-95% | Generally high, often >90% | [2] |
| Purity (HPLC) | ≥98% | ≥99%, often results in a cleaner reaction profile | [3][4] |
| Optical Rotation ([α]D) | -16.0° to -18.0° (c=1 in DMF) | -16.0° to -18.0° (c=1 in DMF) | N/A |
| ¹H NMR (DMSO-d₆, δ ppm) | Consistent with structure | Consistent with structure | [5] |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound using Fmoc-Cl
This protocol is a common and cost-effective method for the preparation of this compound.
Materials:
-
L-Valine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hexane or petroleum ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of L-Valine: Dissolve L-valine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-2.5 equivalents). The mixture is stirred in an ice bath (0-5 °C).
-
Addition of Fmoc-Cl: A solution of Fmoc-Cl (1-1.1 equivalents) in dioxane or acetone is added dropwise to the stirred L-valine solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
The reaction mixture is diluted with water and washed with ethyl acetate or ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
The aqueous layer is then acidified to a pH of 2-3 with 1M HCl while being cooled in an ice bath. This will precipitate the this compound.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Synthesis of this compound using Fmoc-OSu
This method often provides a cleaner reaction with higher purity of the final product.[2]
Materials:
-
L-Valine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone or Dioxane
-
Water
-
Ethyl acetate
-
Hexane or petroleum ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Valine: L-valine (1 equivalent) is dissolved in a mixture of water and acetone (or dioxane) containing sodium bicarbonate (2 equivalents).
-
Addition of Fmoc-OSu: A solution of Fmoc-OSu (1-1.05 equivalents) in acetone or dioxane is added to the L-valine solution.
-
Reaction: The mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC.
-
Work-up:
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with ethyl acetate or ether to remove any unreacted Fmoc-OSu.
-
The aqueous layer is acidified to pH 2-3 with 1M HCl in an ice bath to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and then dried under vacuum. Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried, and the solvent evaporated.
-
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or dichloromethane/hexane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 265 nm or 301 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and preparation of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established and robust process, crucial for the advancement of peptide chemistry and drug development. Both the Fmoc-Cl and Fmoc-OSu methods are effective, with the choice often depending on the desired scale, purity requirements, and cost considerations. While Fmoc-Cl is a more reactive and cost-effective reagent, Fmoc-OSu often provides a cleaner reaction profile and higher purity of the final product.[2][6] Careful execution of the described protocols, including the purification and characterization steps, will ensure the production of high-quality this compound suitable for the most demanding applications in peptide synthesis.
References
Technical Guide: FMOC-L-Valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FMOC-L-valine, a critical reagent in solid-phase peptide synthesis (SPPS). It covers its fundamental physicochemical properties, a detailed experimental protocol for its application, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for professionals engaged in peptide-based research and drug development.
Physicochemical Properties of this compound
This compound is an N-terminally protected form of the amino acid L-valine, where the protecting group is fluorenylmethyloxycarbonyl (Fmoc). This reversible protection is fundamental to the stepwise elongation of peptide chains in SPPS.
| Property | Value | References |
| Chemical Formula | C₂₀H₂₁NO₄ | [1][2][3][4] |
| Molecular Weight | 339.39 g/mol | [2][5] |
| Alternate Molecular Weight | 339.4 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 68858-20-8 | [2][3] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized manual protocol for the incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide or Wang resin). This process involves iterative cycles of deprotection and coupling.
Materials and Reagents:
-
This compound
-
Peptide synthesis grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Preparation (Swelling):
-
Place the desired amount of resin into the synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes. This ensures that the reactive sites within the resin beads are accessible.[1]
-
After swelling, drain the DMF.
-
-
Fmoc Deprotection:
-
If starting with a pre-loaded resin or after a coupling step, the Fmoc group must be removed to expose the free amine for the next coupling reaction.
-
Agitate the mixture for approximately 15-30 minutes.[1]
-
Drain the piperidine solution. This step is often repeated once to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HBTU in a minimal amount of DMF.
-
Add DIEA (typically 2 equivalents) to the activated amino acid solution. The solution will often change color, indicating activation.
-
Immediately add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[1]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Chain Elongation:
-
To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent FMOC-protected amino acid until the desired peptide sequence is assembled.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM to prepare for cleavage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.[1] This step should be performed in a well-ventilated fume hood. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Agitate the mixture for 2-3 hours.[1]
-
Filter the resin to collect the cleavage solution containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow Visualization
The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process using this compound.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its introduction, cleavage, and the critical role it plays in the synthesis of peptides and other amine-containing molecules.
Core Principles of Fmoc Protection
The primary function of the Fmoc group is to temporarily block an amino group, preventing it from participating in unwanted reactions during a multi-step synthesis.[2][4] The ideal protecting group, such as Fmoc, is easily introduced, stable throughout various synthetic steps, and can be removed cleanly and efficiently without damaging the target molecule.[5]
The Fmoc group is a carbamate that is stable to acidic conditions, allowing for the selective removal of other protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bzl) groups, which are acid-labile.[3][6][7] This orthogonality is a fundamental concept in complex molecular synthesis, enabling the sequential deprotection and modification of different functional groups within the same molecule.[5][8]
Introduction of the Fmoc Group
The Fmoc group is typically introduced by reacting a primary or secondary amine with an activated Fmoc reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[6][9]
-
Fmoc-Cl: This reagent is highly reactive but can be sensitive to moisture.[6] The reaction is often carried out under Schotten-Baumann conditions, using a base like sodium bicarbonate or sodium carbonate in a biphasic system of dioxane and water.[6]
-
Fmoc-OSu: This reagent is a stable, crystalline solid and is now more commonly used due to its increased stability and lower propensity to cause the formation of dipeptide side products during the protection of amino acids.[1][6] The reaction is typically performed in a mixture of an organic solvent and an aqueous basic solution.[10]
Mechanism of Fmoc Deprotection
The key to the utility of the Fmoc group lies in its susceptibility to cleavage under mild basic conditions.[1] The removal of the Fmoc group proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base.[1][11]
The most common reagent for Fmoc deprotection is a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][12] The mechanism can be summarized in two main steps:
-
Proton Abstraction: The base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorene ring, forming a carbanion.[1]
-
β-Elimination: This is followed by a rapid elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[13] The highly reactive DBF is then trapped by the excess amine in the cleavage solution to form a stable adduct.[11][12]
This deprotection reaction can often be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[9][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Key features of FMOC-protected amino acids.
An In-depth Technical Guide to FMOC-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1970, Fmoc chemistry offers a mild, efficient, and versatile methodology, making it the preferred strategy for a vast range of applications, from fundamental research to the large-scale production of pharmaceutical peptides.[1][3] This technical guide provides a comprehensive overview of the key features of Fmoc-protected amino acids, including their chemical properties, the mechanics of their use in SPPS, and detailed experimental protocols.
Core Features of the FMOC Protecting Group
The Fmoc group is an amine-protecting group characterized by its base lability.[1][2] This property is central to its utility in SPPS, allowing for selective deprotection of the α-amino group under mild basic conditions, typically with a secondary amine like piperidine, without affecting the acid-labile side-chain protecting groups.[1][2] This orthogonality is a primary advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires harsh acidic conditions for deprotection.[1][]
Key Chemical Properties:
-
Base Lability: The Fmoc group is readily cleaved by treatment with a mild base, such as 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The deprotection mechanism proceeds via a β-elimination reaction.[1][5]
-
Acid Stability: It is stable to acidic conditions, which are typically used for the final cleavage of the peptide from the resin support and the removal of side-chain protecting groups.[2][3]
-
UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance at approximately 300 nm.[1][3] This property allows for real-time, non-invasive monitoring of the completion of both the coupling and deprotection steps during automated SPPS.[1][3]
-
Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as DMF and N-methylpyrrolidone (NMP).[][6]
Advantages in Solid-Phase Peptide Synthesis (SPPS)
The adoption of Fmoc chemistry has revolutionized SPPS, offering several distinct advantages:
-
Milder Reaction Conditions: The use of mild base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[3][] This is particularly beneficial for the synthesis of long peptides and those containing sensitive amino acids like tryptophan and methionine.[]
-
Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the acid-labile linkers used to attach the peptide to the resin.[1][3][7] This allows for a highly selective and controlled synthesis process.
-
Reduced Side Reactions: The milder conditions of Fmoc chemistry minimize common side reactions encountered in Boc chemistry, such as the formation of cationic species that can lead to alkylation.[]
-
Automation Compatibility: The non-corrosive nature of the reagents and the ability to monitor the reaction progress via UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesizers.[8][9]
-
High Yield and Purity: The efficiency of the coupling and deprotection steps in Fmoc-SPPS typically leads to high coupling yields, often exceeding 99%, resulting in a purer final product.[]
Physicochemical Data of FMOC-Protected Amino Acids
The solubility and stability of Fmoc-amino acids are critical parameters for successful peptide synthesis. The following tables summarize key quantitative data for commonly used Fmoc-protected amino acids.
Table 1: Solubility of Selected FMOC-Amino Acids
| Fmoc-Amino Acid | Solvent | Solubility |
| Fmoc-Phe-OH | DMF | Readily Soluble[6] |
| Fmoc-Phe-OH | NMP | Readily Soluble[6] |
| Fmoc-Phe-OH | Water | Insoluble[6] |
| General Fmoc-AAs | PolarClean | >0.4 M[10] |
| Most Fmoc-AAs | PolarClean | >0.9 M[10] |
Note: Specific solubility can vary depending on the specific amino acid side chain and the purity of the reagent.
Table 2: Common Side-Chain Protecting Groups Compatible with FMOC Chemistry
| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[1] | Strong Acid (TFA)[3] |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA)[3] |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Strong Acid (TFA)[3] |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA)[3] |
| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | Strong Acid (TFA)[3] |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl)[1] | Strong Acid (TFA)[3] |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl)[1] | Strong Acid (TFA)[3] |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Strong Acid (TFA)[3] |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA)[3] |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | Strong Acid (TFA)[3] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling
Objective: To swell the solid-phase resin to ensure optimal accessibility of reactive sites.
Materials:
-
Appropriate resin (e.g., Wang resin for C-terminal carboxyl groups, Rink Amide resin for C-terminal amides)[11]
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Place the desired amount of resin into a reaction vessel.
-
Add a sufficient volume of DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: First Amino Acid Coupling
Objective: To attach the first Fmoc-protected amino acid to the swollen resin.
Materials:
-
Swollen resin
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)[12]
-
Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU[11]
-
Activation additive, e.g., HOBt or HOAt (if using HBTU/HATU)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected amino acid in DMF.
-
Add the coupling reagent and, if applicable, the activation additive and DIPEA to the amino acid solution to pre-activate the carboxyl group.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature with agitation.[12]
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
Protocol 3: FMOC Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin
-
20% (v/v) piperidine in DMF[12]
-
DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the peptide-resin.
-
Agitate the mixture for an initial 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[13]
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 4: Peptide Chain Elongation (Subsequent Amino Acid Couplings)
Objective: To sequentially add Fmoc-protected amino acids to the growing peptide chain.
Procedure: Repeat the coupling (Protocol 2, with the next Fmoc-amino acid in the sequence) and deprotection (Protocol 3) steps for each amino acid to be added to the peptide sequence. The completion of each step can be monitored by UV-Vis spectrophotometry by detecting the release of the Fmoc group during deprotection.[3]
Protocol 5: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[11]
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the peptide-resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
Visualizing Key Processes in FMOC Chemistry
Chemical Structure of an FMOC-Protected Amino Acid
Caption: General structure of an Fmoc-protected amino acid.
Workflow of FMOC-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Mechanism of FMOC Deprotection
Caption: The base-catalyzed mechanism of Fmoc group removal.
Conclusion
Fmoc-protected amino acids are indispensable reagents in modern peptide synthesis. Their unique chemical properties, particularly the mild conditions required for deprotection, have enabled the routine synthesis of complex and sensitive peptides with high purity and yield. The compatibility of Fmoc chemistry with automation has further solidified its position as the dominant strategy in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working in the field of peptide chemistry.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
A Technical Guide to FMOC-L-valine: Synthesis, Application in Peptide Chemistry, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-valine (FMOC-L-valine), a critical reagent in modern peptide synthesis. This document details its chemical identification, synthesis, and application in Solid-Phase Peptide Synthesis (SPPS), and explores its relevance in the context of therapeutic peptide development, with a focus on the PI3K/Akt/mTOR signaling pathway.
This compound: Identification and Properties
This compound is an N-terminally protected form of the amino acid L-valine, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group. This protection is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain.
Chemical Identification and Physical Properties:
| Property | Value |
| CAS Number | 68858-20-8 |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 143-145 °C |
| Optical Rotation | [α]²⁰/D −17±1°, c = 1% in DMF |
| Solubility | Soluble in DMF, DMSO, and other organic solvents |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from L-valine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Materials:
-
L-valine
-
10% Sodium carbonate solution
-
Toluene
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Butyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve L-valine (0.94 g, 0.008 mol) in a 10% sodium carbonate solution with stirring until fully dissolved.
-
In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (2.10 g, 0.008 mol) in toluene (e.g., 20 mL).
-
At a controlled temperature of 20-30°C, add the Fmoc-Cl solution dropwise to the L-valine solution over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 20-30°C for 1-8 hours.
-
Dilute the reaction mixture with water (e.g., 100 mL).
-
Extract the excess Fmoc-Cl with butyl acetate (e.g., 80 mL).
-
Acidify the aqueous phase with concentrated HCl to a pH of 0.5-3.5.
-
Extract the precipitated this compound with butyl acetate (e.g., 80 mL).
-
Wash the organic phase with water to remove any residual HCl.
-
Concentrate the organic phase under reduced pressure to remove the butyl acetate.
-
The resulting white crystalline product is collected by filtration and dried.
Solid-Phase Peptide Synthesis (SPPS) of a Valine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide, for example, Gly-Val-Ala, on a Wang resin using the Fmoc/tBu strategy.
Materials:
-
Wang resin
-
FMOC-L-alanine, this compound, FMOC-glycine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for at least 30 minutes.
-
First Amino Acid Loading (FMOC-Ala-OH):
-
Activate FMOC-L-alanine by dissolving it with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the loaded alanine.
-
Wash the resin extensively with DMF and DCM.
-
-
Second Amino Acid Coupling (FMOC-Val-OH):
-
Activate this compound with DIC and HOBt in DMF.
-
Add the activated this compound solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (FMOC-Gly-OH):
-
Activate FMOC-glycine with DIC and HOBt in DMF.
-
Add the activated FMOC-glycine solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification of the Synthetic Peptide
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude synthetic peptide
-
HPLC-grade water with 0.1% TFA (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a hydrophobic peptide might be from 5% to 65% B over 40 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Signaling Pathway and Experimental Workflow Diagrams
This compound Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
A Comprehensive Technical Guide to FMOC-L-Valine: Physical Properties and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical appearance and optimal storage conditions for FMOC-L-valine, a critical reagent in solid-phase peptide synthesis and various pharmaceutical research applications. The following sections present quantitative data, experimental methodologies, and a visual representation of the relationship between storage and product integrity to ensure the highest quality and performance in your research and development endeavors.
Physical and Chemical Properties
This compound is typically a white to off-white or light yellow crystalline powder or solid.[1][2][3] Its appearance as a solid is a key identifying characteristic.[3] Key quantitative physical and chemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [4] |
| Molecular Weight | 339.39 g/mol | |
| Melting Point | 143-145 °C | [2][4] |
| Purity (by HPLC) | ≥98.0% | |
| Optical Rotation | [α]²⁰/D -16.5° ± 2°, c=1 in DMF | Chem-Impex |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its purity and stability over time. Exposure to improper conditions can lead to degradation, affecting its performance in sensitive applications like peptide synthesis.
| Storage Parameter | Recommended Condition | Rationale | Source |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes degradation and preserves chemical integrity. | [3] |
| Atmosphere | Store in a cool, dry place. | Prevents moisture absorption and hydrolysis. | |
| Container | Tightly sealed container. | Protects from atmospheric moisture and contamination. | |
| Light | Protect from light. | Some sources suggest protection from light to prevent photodegradation. | |
| Incompatibilities | Keep away from strong oxidizing agents. | To avoid potential chemical reactions that could degrade the compound. |
Experimental Protocols
Accurate determination of the physical and chemical properties of this compound is essential for quality control. The following are detailed methodologies for key analytical tests.
Determination of Melting Point
Objective: To determine the temperature range over which the solid this compound transitions to a liquid. This is a key indicator of purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20°C per minute for a preliminary run, then a slower rate of 1-2°C per minute near the expected melting point).[6]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Data Interpretation: A sharp melting range (typically 1-2°C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the components in a sample of this compound to determine its purity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
-
-
Sample Preparation: A solution of this compound is prepared in the sample solvent at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the this compound and any impurities.
-
-
Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.
Determination of Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is an intrinsic property of this chiral molecule.
Methodology:
-
Instrumentation: A calibrated polarimeter.
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., Dimethylformamide - DMF) to a known concentration (e.g., c=1 g/100mL).
-
Procedure:
-
The polarimeter tube is first filled with the pure solvent to measure the blank or zero reading.
-
The tube is then rinsed and filled with the prepared sample solution.
-
The observed rotation is measured at a specific temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).[7]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = (100 * α) / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters.
-
c is the concentration of the solution in g/100mL.
-
Logical Relationship: Storage and Purity
The following diagram illustrates the critical relationship between proper storage conditions and the maintenance of this compound purity, which directly impacts its performance in experimental applications.
Caption: Logical workflow of this compound storage and its impact on purity and experimental success.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. digicollections.net [digicollections.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 68858-20-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thinksrs.com [thinksrs.com]
- 7. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence.[1][2] Developed by Bruce Merrifield, this technique anchors the C-terminal amino acid to an insoluble polymer resin, which acts as a solid support.[1][3] This approach allows for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][3] The synthesis is cyclical, with each cycle comprising two primary steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid.[1] This process is repeated until the full peptide chain is assembled.
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method in SPPS today.[2][4] Its popularity stems from the use of a base-labile Nα-protecting group (the Fmoc group), which can be removed under mild basic conditions.[2][5] This is in contrast to the acid-labile side-chain protecting groups, creating an orthogonal system that preserves the integrity of the growing peptide chain.[4][6][7] The mild conditions of Fmoc chemistry are compatible with a wide range of peptide modifications, making it a versatile tool for creating complex peptides.[4][6]
The Fmoc-SPPS Workflow
The general workflow of Fmoc-based SPPS is a cyclical process that can be broken down into several key stages: resin preparation, deprotection, amino acid coupling, and finally, cleavage and deprotection of the completed peptide from the solid support.
Core Chemical Reactions in Fmoc-SPPS
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.[5] This is typically achieved by treating the peptide-resin with a mild base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The deprotection mechanism is a two-step process involving a β-elimination reaction.[8][9][] First, the base abstracts the acidic proton from the fluorenyl ring system.[8][9] This is followed by the elimination of the Fmoc group as dibenzofulvene (DBF), which is then scavenged by the secondary amine (e.g., piperidine) to form a stable adduct, driving the reaction to completion.[8][9]
Amino Acid Coupling
Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid is introduced to form a new peptide bond. For this to occur efficiently, the carboxylic acid of the incoming amino acid must be activated.[11] This activation is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species.[11] Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, TBTU, and HATU.[12][13] These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, which help to accelerate the coupling reaction and suppress side reactions like racemization.[12] The activated amino acid then readily reacts with the free amine on the peptide-resin to form the peptide bond.
Quantitative Data in Fmoc-SPPS
The efficiency and success of SPPS are highly dependent on carefully controlled reaction conditions. The following tables summarize key quantitative parameters for the core steps of the synthesis.
Table 1: Reagent Concentrations and Reaction Times
| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-15 minutes |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 1-2 hours |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | 1-2 hours | |
| Base (e.g., DIPEA) | 6-10 equivalents | 1-2 hours | |
| Final Cleavage | Trifluoroacetic Acid (TFA) | 80-95% in cocktail | 2-3 hours |
Table 2: Common Cleavage Cocktails
The final cleavage step removes the peptide from the resin and simultaneously removes the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, as certain residues are prone to side reactions.
| Cocktail | Composition | Target Residues / Purpose |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | General purpose, scavenges cations to protect Trp, Met, Cys.[14] |
| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common general-purpose cocktail. TIPS is an effective scavenger. |
| TFA / EDT / Water | TFA / 1,2-Ethanedithiol / Water (95:2.5:2.5) | For peptides containing Trp, Met, Cys. EDT is a common scavenger. |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. These may need to be adapted based on the specific peptide sequence, scale, and resin used.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[2][15]
-
Weighing: Weigh the desired amount of resin (e.g., for a 0.1 mmol scale) and place it in a fritted reaction vessel.[2]
-
Swelling: Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes at room temperature.[2][15]
-
Solvent Exchange: Drain the DCM and wash the resin 3-5 times with DMF to prepare it for synthesis in a polar solvent.[2]
Protocol 2: Fmoc Deprotection Cycle
-
Initial Treatment: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[2][14]
-
Agitation: Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Second Treatment: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[2]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[15]
Protocol 3: Amino Acid Coupling
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[14][16]
-
Base Addition: Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[14]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[14]
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or "difficult" sequences.[14]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]
-
Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The Kaiser test detects free primary amines; a negative result (colorless to light yellow) indicates successful coupling.[11][12]
Protocol 4: Final Cleavage and Deprotection
-
Final Wash: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3-5 times) and dry it under a vacuum.[14]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (e.g., Reagent K) in a fume hood. Caution: TFA is highly corrosive. [14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[14]
-
Agitation: Gently agitate the mixture for 2-3 hours at room temperature.[12][14]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[14]
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-based solid-phase peptide synthesis is a robust and highly versatile methodology that has become indispensable in both academic research and industrial drug development. Its reliance on an orthogonal protection scheme with mild deprotection conditions allows for the synthesis of a vast array of peptide sequences, including those with sensitive modifications. By understanding the core chemical principles, optimizing reaction parameters, and following established protocols, researchers can successfully synthesize high-quality peptides for a multitude of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. genscript.com [genscript.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to the Core Principles of Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions which preserve the integrity of the growing peptide chain.[1][] This in-depth guide elucidates the fundamental principles of the Fmoc deprotection step, a critical juncture in the SPPS cycle that directly impacts the yield and purity of the final synthetic peptide.
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of a resin-bound amino acid is a two-step process facilitated by a mild base.[3] The reaction proceeds via a β-elimination mechanism.[1][][4]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3][5]
-
β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the cleavage of the Fmoc group and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the desired free N-terminal amine on the peptide.[1][3][5]
-
DBF Scavenging: The liberated DBF is an electrophile that can undergo Michael addition with the newly deprotected amine, leading to an irreversible side reaction.[5] To prevent this, the deprotection reagent, such as piperidine, is used in excess to act as a scavenger, trapping the DBF to form a stable adduct that can be washed away.[1][5]
This mechanism is favored in polar, electron-donating solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3]
Core Reagents for Fmoc Deprotection
The choice of deprotection reagent is critical and can influence the efficiency of Fmoc removal and the prevalence of side reactions.[3][4] Several factors are considered when selecting a reagent, including its basicity (pKa), concentration, polarity, and potential for inducing side reactions.[3]
| Reagent | Typical Concentration | Key Characteristics |
| Piperidine (PP) | 20-50% in DMF | The most widely used and effective reagent for Fmoc removal.[6][7] |
| 4-Methylpiperidine (4MP) | 20% in DMF | Behaves similarly to piperidine and is a viable alternative.[3][8] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | A milder base that can reduce the risk of base-induced side reactions like aspartimide formation.[4][8][9] Its deprotection kinetics can be slower than piperidine.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | A stronger, non-nucleophilic base that can accelerate Fmoc deprotection, particularly for aggregated sequences.[5][6] It does not scavenge DBF, so a nucleophilic scavenger like piperidine is often added.[5] DBU can increase the risk of side reactions like aspartimide formation.[5][6] |
Quantitative Comparison of Deprotection Reagents
The efficiency of Fmoc deprotection can be influenced by the amino acid residue. For example, deprotection of Fmoc-Arginine(Pbf)-OH generally requires longer reaction times than Fmoc-Leucine-OH.[3]
Table 1: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH [3]
| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) |
| 4-Methylpiperidine (4MP) | Leucine | 3 | ~80 |
| 7 | >95 | ||
| 10 | >95 | ||
| Arginine | 3 | ~70 | |
| 7 | ~90 | ||
| 10 | >95 | ||
| Piperidine (PP) | Leucine | 3 | ~80 |
| 7 | >95 | ||
| 10 | >95 | ||
| Arginine | 3 | ~75 | |
| 7 | ~90 | ||
| 10 | >95 | ||
| Piperazine (PZ) | Leucine | 3 | ~80 |
| 7 | >95 | ||
| 10 | >95 | ||
| Arginine | 3 | ~60 | |
| 7 | ~85 | ||
| 10 | >95 |
Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis. Values are percentages of the theoretical resin loading measured by UV absorbance at 300 nm.[3]
Potential Side Reactions During Deprotection
The basic conditions of Fmoc deprotection can lead to several undesirable side reactions, which can compromise the purity and yield of the target peptide.
-
Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid. The backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide.[9][10] This can lead to racemization and the formation of β- and iso-aspartyl peptides.[10] Piperazine has been shown to cause less aspartimide formation compared to piperidine.[9]
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. It is particularly problematic for sequences containing proline at the second or third position from the N-terminus.[10]
-
Racemization: The basic environment can cause the epimerization of optically active amino acids, particularly C-terminal cysteine and histidine.[9][10] Piperazine with 0.1M 1-hydroxybenzotriazole (HOBt) has been shown to cause significantly less racemization of C-terminal cysteine compared to piperidine.[9]
Table 2: Effect of Deprotection Reagent on Racemization of C-terminal Cysteine [9]
| Deprotection Reagent | Treatment Time (h) | Racemization (%) |
| Piperidine | 24 | ~30 |
| Piperazine with 0.1M HOBt | 24 | <5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis.
Standard Fmoc Deprotection Protocol using Piperidine
This protocol is widely used for routine SPPS.[4]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]
-
Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[11][12] Drain the solution.[11]
-
Deprotection (Step 2): Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5-20 minutes.[4][11][12] Drain the solution.[4]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6][11]
Alternative Fmoc Deprotection Protocol using Piperazine/DBU
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[4]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[4]
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[4]
-
Deprotection: Add the deprotection solution to the resin and agitate the mixture at room temperature for 1-5 minutes.[4]
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times).[4]
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection step can be monitored to ensure the efficiency of the reaction.
-
UV Spectroscopy: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm.[6][13] This allows for a quantitative determination of the extent of deprotection.[13] Some automated peptide synthesizers use this method to automatically extend the deprotection time until no further adduct formation is detected.[5]
-
Kaiser (Ninhydrin) Test: A qualitative colorimetric test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.[6][14] A small sample of the resin is treated with ninhydrin reagents and heated; a blue color indicates the presence of a free amine.[13] This test is not suitable for N-alkylated amino acids like proline.[13]
Visualizing the Fmoc Deprotection Workflow
The following diagrams illustrate the chemical mechanism and the general experimental workflow for Fmoc deprotection in SPPS.
Caption: Chemical mechanism of Fmoc deprotection by a base.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. ema.europa.eu [ema.europa.eu]
Methodological & Application
Standard Protocol for the Use of Fmoc-L-Valine in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the predominant method for the chemical synthesis of peptides. This approach relies on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. L-Valine, a β-branched amino acid, presents a classic example of a sterically hindered residue that can pose challenges during peptide chain elongation. Incomplete coupling reactions involving Fmoc-L-valine can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide.
These application notes provide a detailed set of protocols for the efficient incorporation of this compound in SPPS. The guidelines cover standard coupling procedures, recommendations for overcoming steric hindrance, and methods for monitoring reaction completion to ensure the synthesis of high-quality peptides.
Data Presentation
Effective peptide synthesis relies on understanding the kinetics of both deprotection and coupling steps. The following tables summarize key quantitative data relevant to the use of this compound in SPPS.
Table 1: Kinetics of Fmoc-Deprotection for this compound
| Reagent Composition | Half-life (t½) of Fmoc Removal | Time for 99.9% Deprotection |
| 20% Piperidine in DMF | ~7 seconds | ~1.2 minutes |
| 5% Piperazine + 1% DBU in DMF | ~7 seconds | ~1.2 minutes |
Data synthesized from studies on resin-bound Fmoc-Valine.
Table 2: Qualitative Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Activation Speed | Racemization Risk | Recommended Use for this compound |
| DIC/HOBt | Moderate | Low | Standard, cost-effective choice. May require extended coupling times or double coupling. |
| HBTU/DIPEA | Fast | Low | Highly efficient for most couplings, including hindered residues. A common choice for both manual and automated synthesis. |
| HATU/DIPEA | Very Fast | Very Low | Generally considered one of the most effective reagents for difficult couplings due to its high reactivity and low racemization.[1] |
| PyBOP/DIPEA | Fast | Low | A good alternative to aminium-based reagents, particularly effective for hindered amino acids. |
Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of incorporating an this compound residue in a manual SPPS workflow. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Weighing: Weigh the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) into a reaction vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Agitation: Gently agitate the resin slurry at room temperature for at least 30-60 minutes to ensure complete swelling of the resin beads.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Nα-Fmoc Deprotection
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitation: Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: this compound Coupling
Option A: Standard Coupling using HBTU
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HBTU solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (see Protocol 4) to check for reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).
Option B: Enhanced Coupling for Difficult Sequences using HATU
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the peptide-resin.
-
Reaction: Agitate for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: Perform a Kaiser test. If the test is positive, a second coupling (recoupling) with fresh reagents is recommended.
-
Washing: Wash the resin as described in Option A.
Protocol 4: Monitoring Coupling Completion with the Kaiser Test
-
Sample Collection: After the coupling reaction, withdraw a small sample of resin beads (approx. 5-10 mg).
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Place the washed beads in a small glass test tube and add 2-3 drops of each of the following solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous potassium cyanide in pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and in the solution. This indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): Yellow, orange, or colorless beads and solution.
-
Protocol 5: Capping of Unreacted Amines (Optional)
If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Reagent Preparation: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v).
-
Capping Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF and DCM.
Protocol 6: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (2-3 times) and dry under vacuum.
Diagrams
The following diagrams illustrate the key workflows and chemical transformations in the SPPS protocol for incorporating this compound.
References
Dissolving Fmoc-L-Valine for Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Fmoc-L-valine, a critical step in solid-phase peptide synthesis (SPPS). Proper dissolution is paramount to ensure efficient and successful coupling reactions, leading to high-purity synthetic peptides. These notes cover solvent selection, solubility data, and standardized protocols for preparing this compound solutions.
Introduction
This compound is a proteined amino acid derivative widely used as a fundamental building block in the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is base-labile, allowing for selective deprotection under mild conditions, a cornerstone of the most prevalent SPPS strategies. The bulky and hydrophobic nature of both the Fmoc group and the valine side chain can sometimes present solubility challenges. Therefore, a systematic approach to its dissolution is essential for reproducible and high-yield peptide synthesis.
Data Presentation: Solubility of this compound
The choice of solvent is critical for the successful dissolution of this compound. While polar aprotic solvents are most commonly employed in peptide synthesis, a range of other solvents have been evaluated. The following table summarizes the quantitative solubility of this compound in various organic solvents.
| Solvent | Molar Mass ( g/mol ) | Temperature (K) | Mole Fraction (x₁) | Solubility (mg/mL) |
| Common SPPS Solvents | ||||
| N,N-Dimethylformamide (DMF) | 73.09 | Ambient | - | Generally Good¹ |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Ambient | - | Generally Good¹ |
| Dichloromethane (DCM) | 84.93 | Ambient | - | Limited² |
| Dimethyl sulfoxide (DMSO) | 78.13 | Ambient | - | 100 |
| Alcohols | ||||
| Methanol | 32.04 | 298.15 | 0.03966 | 49.92 |
| Ethanol | 46.07 | 298.15 | 0.03124 | 48.78 |
| n-Propanol | 60.10 | 298.15 | 0.02535 | 51.57 |
| Isopropanol | 60.10 | 298.15 | 0.02038 | 41.67 |
| n-Butanol | 74.12 | 298.15 | 0.02445 | 62.19 |
| Isobutanol | 74.12 | 298.15 | 0.01525 | 39.19 |
| sec-Butanol | 74.12 | 298.15 | 0.02749 | 70.16 |
| n-Pentanol | 88.15 | 298.15 | 0.02335 | 70.20 |
| Isopentanol | 88.15 | 298.15 | 0.01916 | 57.88 |
| Ketones | ||||
| Acetone | 58.08 | 298.15 | 0.06274 | 126.96 |
| 2-Butanone | 72.11 | 298.15 | 0.05704 | 140.48 |
| Other Solvents | ||||
| Acetonitrile | 41.05 | 298.15 | 0.00477 | 6.70 |
| Butyl acetate | 116.16 | 298.15 | 0.02088 | 82.59 |
| Dimethyl carbonate | 90.08 | 298.15 | 0.01078 | 33.15 |
¹Quantitative solubility data for this compound in pure DMF and NMP is not readily available in the cited literature; however, they are the most common and effective solvents for dissolving Fmoc-amino acids in SPPS protocols. ²DCM is less commonly used for dissolving Fmoc-amino acids due to generally lower solubility compared to DMF and NMP.
Experimental Protocols
Below are detailed protocols for the dissolution of this compound for use in solid-phase peptide synthesis.
Protocol 1: Standard Dissolution in DMF or NMP for Automated Peptide Synthesis
This protocol is suitable for standard automated SPPS procedures.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Vortex mixer
-
Appropriate glass vial
Procedure:
-
Weigh the required amount of this compound and the coupling reagent into a clean, dry glass vial. Typically, a 3-5 fold molar excess relative to the resin loading is used.
-
Add the appropriate volume of DMF or NMP to achieve the desired concentration for your synthesizer (commonly 0.2 to 0.5 M).
-
Add the base (e.g., DIPEA) to the solution. The amount of base is typically double the molar amount of the amino acid.
-
Vortex the mixture until all solids are completely dissolved. The solution should be clear and free of any particulates.
-
This activated amino acid solution is now ready to be transferred to the appropriate position on the automated peptide synthesizer.
Protocol 2: Dissolution of Difficult-to-Dissolve this compound
For instances where this compound is slow to dissolve or when using greener solvents with lower solvating power, the following modified protocol can be used.
Materials:
-
This compound
-
DMF or NMP
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound into a clean, dry glass vial.
-
Add a small amount of DMSO (e.g., 10-20% of the final volume) to the vial.
-
Vortex the mixture.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once the this compound is dissolved in the DMSO, add the remaining volume of DMF or NMP to achieve the final desired concentration.
-
Proceed with the addition of the coupling reagent and base as described in Protocol 1. A 50:50 mixture of DMF and DMSO can also be effective for particularly challenging cases.[1]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the dissolution and coupling of this compound in SPPS.
Caption: Workflow for the preparation of an activated this compound solution.
Caption: Logical flow of a single coupling cycle in Fmoc-based SPPS.
Conclusion
The successful dissolution of this compound is a fundamental prerequisite for efficient solid-phase peptide synthesis. While DMF and NMP remain the solvents of choice due to their excellent solvating properties, understanding the quantitative solubility in a variety of solvents allows for greater flexibility and troubleshooting. For challenging cases, the use of co-solvents like DMSO and mechanical assistance such as sonication can be effective. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can ensure consistent and reliable preparation of this compound solutions for the synthesis of high-quality peptides.
References
Application Notes: Coupling Reagents for Fmoc-L-valine in Solid-Phase Peptide Synthesis
Introduction
The incorporation of sterically hindered amino acids, such as Fmoc-L-valine, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky isopropyl side chain of valine can impede the approach of the activated amino acid to the resin-bound amine, leading to slower reaction kinetics and incomplete coupling.[1] These issues can result in deletion sequences and lower purity of the final peptide.[2] Furthermore, prolonged reaction times and certain activation methods can increase the risk of racemization, converting the L-valine residue to its D-isomer, which can compromise the biological activity of the synthetic peptide.[3][4]
The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to overcome these challenges. This document provides a detailed overview of compatible coupling reagents, comparative performance data, and standardized protocols for the efficient incorporation of this compound.
Classes of Coupling Reagents
Coupling reagents are broadly categorized into two main classes: carbodiimides and onium salts.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators.[3] They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization.[5] To suppress this side reaction, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[1][3] The additive forms an active ester that is less susceptible to racemization.[1] For SPPS applications, DIC is generally preferred over DCC because its urea byproduct is soluble in common solvents like dimethylformamide (DMF) and can be easily washed away.[5][6]
-
Onium Salts (Aminium/Uronium & Phosphonium): This class of reagents has become the standard for difficult couplings due to their high efficiency and rapid reaction rates.[3][6] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base to form active esters in situ.
-
Aminium/Uronium Salts: Reagents like HBTU, HATU, HCTU, and COMU are highly popular.[5] HATU is particularly effective for hindered amino acids as it contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[2] This enhanced reactivity leads to faster, more complete couplings with a lower risk of racemization.[2][5] COMU is a third-generation uronium reagent based on Oxyma that offers high efficiency and is considered safer than benzotriazole-based reagents.[6][7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyBOP couples amino acids efficiently with minimal byproducts, while PyAOP, the HOAt-based analogue, is even more reactive and particularly useful for coupling N-methylated amino acids.[5][6][8]
-
Data Presentation
Table 1: Performance Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance of common coupling reagents, providing a benchmark for selecting the appropriate reagent for coupling this compound.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | >95 | Very Fast | Low | Highly efficient for hindered couplings; superior to HBTU.[2][7] Requires a non-nucleophilic base like DIPEA or collidine.[7] |
| HBTU | Aminium/Uronium | 90-95 | Fast | Low | A reliable and cost-effective option for routine and challenging couplings.[7] |
| COMU | Aminium/Uronium | >95 | Very Fast | Low | High solubility and safety profile; performance is comparable to or exceeds HATU.[6][7] |
| PyBOP | Phosphonium | 90-95 | Fast | Low | Byproducts are generally less problematic than older phosphonium reagents like BOP.[5][7] |
| DIC/Oxyma | Carbodiimide/Additive | 85-95 | Moderate | Low to Moderate | A modern, economical choice. Oxyma is a safer and often more effective alternative to HOBt.[1][6] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | The classic, economical choice. The use of HOBt is crucial to suppress racemization.[5][7] |
Data adapted from studies on difficult peptide sequences and general performance benchmarks.[7]
Experimental Protocols
The following protocols outline the key steps for the successful coupling of this compound in manual or automated SPPS.
Protocol 1: Standard SPPS Coupling Cycle for this compound
This protocol assumes a synthesis scale of 0.1 mmol on a pre-loaded resin. Reagent volumes and quantities should be adjusted accordingly for different scales.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HATU or DIC)
-
Coupling Additive (e.g., Oxyma, if using DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Isopropanol
-
Kaiser Test Kit
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Note: Monitoring the release of the Fmoc-piperidine adduct via UV spectrophotometry can provide a semi-quantitative assessment of the previous coupling's efficiency.[9]
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (5x), DCM (3x), DMF (3x).
-
-
This compound Coupling (Choose Method A or B):
-
Method A: Onium Salt Coupling (e.g., HATU)
-
In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), in DMF.
-
Add a hindered base such as 2,4,6-collidine or DIPEA (6-10 eq.).
-
Add the activated amino acid solution to the resin immediately.
-
Agitate the mixture at room temperature for 45-120 minutes. For highly hindered couplings, a longer time or a second coupling (double coupling) may be necessary.[7]
-
-
Method B: Carbodiimide/Additive Coupling (e.g., DIC/Oxyma)
-
In a separate vessel, dissolve this compound (3-5 eq.) and Oxyma (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to the mixture.
-
Add the activated solution to the resin immediately to minimize pre-activation time and reduce racemization risk.[1]
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to detect the presence of free primary amines.[9]
-
Interpretation: A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling.[7]
-
If the test is positive, wash the resin with DMF and perform a second coupling with fresh reagents.
-
-
Capping (Optional):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and DIPEA in DMF.
-
-
Final Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
References
Application Notes and Protocols for Fmoc-L-Valine Deprotection
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS).[1][2] Its removal, or deprotection, is a critical step that must be efficient and clean to ensure a high yield and purity of the final peptide product.[2][3] The Fmoc group is base-labile and is typically removed using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The mechanism proceeds via a β-elimination reaction, which generates a free amine on the N-terminus of the growing peptide chain, ready for the next coupling step.[3][5][6] This document provides a detailed, step-by-step procedure for the deprotection of Fmoc-L-valine attached to a solid support.
Data Presentation: Comparison of Deprotection Reagents
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions.[5] While 20% piperidine in DMF is the standard, several alternatives have been explored to mitigate issues like aspartimide formation or to offer different reactivity profiles.[2][5]
| Reagent(s) | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF | 5-20 minutes (often in two steps) | The most common and effective reagent, but can lead to side reactions like aspartimide formation.[2][5] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 5-20 minutes | Offers similar performance to piperidine with potentially reduced side reactions in some cases.[2] |
| Piperazine (PZ) | 5-10% (w/v) | DMF or DMF/Ethanol | Slower kinetics than piperidine | A milder base that significantly reduces the risk of aspartimide formation, making it suitable for sensitive sequences.[2][5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 1-5 minutes | A very strong, non-nucleophilic base providing rapid deprotection. Often used in combination with piperazine to minimize side reactions.[5][7] |
| Piperazine / DBU | 5% (w/v) / 2% (v/v) | DMF | 1-5 minutes | A highly efficient and safer alternative that offers rapid deprotection while minimizing side reactions.[5] |
Experimental Protocols
This section details the standard methodology for the deprotection of this compound resin using 20% piperidine in DMF. This protocol is applicable to manual synthesis in a reaction vessel or automated peptide synthesizers.
Materials and Reagents
-
This compound loaded resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Methanol (MeOH), reagent grade
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling apparatus for agitation
-
Reagents for Kaiser test (Ninhydrin, Pyridine, Phenol)
Preparation of Deprotection Reagent
20% Piperidine in DMF: To prepare 100 mL of the deprotection solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh for optimal performance.
Step-by-Step Deprotection Procedure
-
Resin Swelling: Transfer the this compound resin to the reaction vessel. Add sufficient DMF (approx. 10 mL per gram of resin) to cover the resin and allow it to swell for 30-60 minutes. This ensures that the reagents can efficiently access all reaction sites on the polymer support.[8][9] After swelling, drain the DMF through the filter.[9]
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the swollen resin.[7] Agitate the mixture gently using a shaker or by bubbling nitrogen from the bottom of the vessel for 2-3 minutes at room temperature.[7][9] Drain the solution. This initial, shorter treatment removes a significant portion of the Fmoc groups.
-
Final Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.[7][8] Agitate the mixture for an additional 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[9] Drain the deprotection solution.
-
Resin Washing: It is crucial to thoroughly wash the resin to remove residual piperidine and the dibenzofulvene (DBF)-piperidine adduct, which can interfere with the subsequent coupling step.[9] Perform the following washing sequence, using approximately 10 mL of solvent per gram of resin for each wash:
-
Monitoring Deprotection (Optional but Recommended):
-
Qualitative (Kaiser Test): Take a small sample of the washed resin beads (5-10 beads) and perform a Kaiser (ninhydrin) test. A positive result (a deep blue color on the beads and in the solution) indicates the presence of free primary amines, confirming successful deprotection.[9]
-
Quantitative (UV Spectrophotometry): The progress of the deprotection can be monitored quantitatively by measuring the UV absorbance of the collected piperidine filtrate. The DBF-piperidine adduct has a characteristic absorbance maximum around 301 nm.[9][10]
-
The deprotected resin is now ready for the coupling of the next Fmoc-protected amino acid.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Standard workflow for solid-phase this compound deprotection.
References
- 1. genscript.com [genscript.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application 1: Core Building Block in Solid-Phase Peptide Synthesis (SPPS)
An essential component in the synthesis of peptide-based therapeutics, Fmoc-L-valine (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine) is a cornerstone of modern drug development.[1][2] Its unique structure, combining the temporary N-α-protecting Fmoc group with the proteinogenic amino acid L-valine, makes it indispensable for Solid-Phase Peptide Synthesis (SPPS).[3] The valine residue itself, with its hydrophobic and sterically bulky isopropyl side chain, is critical for influencing peptide structure, stability, and interaction with biological targets.[4]
This document provides detailed application notes and protocols for the use of this compound in various facets of drug development, from creating therapeutic peptides and antibody-drug conjugates to designing novel peptidomimetics.
The most prominent application of this compound is as a fundamental building block in Fmoc-based SPPS, the leading method for chemically synthesizing peptides.[5][6] The Fmoc group provides temporary protection for the alpha-amino group of valine, preventing unwanted self-polymerization and ensuring sequential, residue-by-residue assembly of the peptide chain.[3]
The Fmoc/tBu strategy is favored for its mild reaction conditions.[3][7] The Fmoc group is stable under acidic conditions but is easily removed with a mild base, typically a solution of piperidine in an organic solvent like DMF.[1][8] This orthogonality allows for the use of acid-labile protecting groups for the side chains of other amino acids, which can all be removed simultaneously at the end of the synthesis during cleavage from the solid support.[7][] The hydrophobic nature of the valine side chain can influence the peptide's conformation and its ability to interact with biological targets, such as receptors or enzymes.[4][]
General Workflow for Fmoc Solid-Phase Peptide Synthesis
The synthesis of a peptide on a solid support is a cyclical process. The C-terminal amino acid is first anchored to an insoluble resin, and the peptide chain is elongated one amino acid at a time from the C-terminus to the N-terminus.[8][11]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Automated Peptide Synthesizers [peptidemachines.com]
Application Notes and Protocols for Utilizing Fmoc-L-Valine in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with sequences prone to aggregation and poor solubility, presents a significant challenge in drug discovery and development. These "difficult sequences" are often rich in hydrophobic amino acids, such as valine, leucine, and phenylalanine, which can lead to the formation of secondary structures like β-sheets on the solid-phase support. This aggregation can hinder reagent accessibility, resulting in incomplete reactions and the generation of deletion and truncated peptide impurities.
Fmoc-L-valine, a cornerstone building block in solid-phase peptide synthesis (SPPS), is frequently implicated in these difficult sequences due to the steric hindrance of its isopropyl side chain. However, with optimized protocols and a strategic selection of reagents, the challenges associated with incorporating this compound can be overcome, enabling the successful synthesis of complex and hydrophobic peptides. These application notes provide detailed methodologies and comparative data to guide researchers in the effective use of this compound for the synthesis of challenging peptide sequences. A notable example of such a difficult sequence is the amyloid-beta peptide (Aβ), which is associated with Alzheimer's disease and contains multiple valine residues.[1][2][3]
Challenges in Synthesizing Valine-Rich and Hydrophobic Peptides
The primary obstacle in synthesizing peptides containing multiple valine residues is on-resin aggregation. This phenomenon leads to:
-
Incomplete Deprotection: The base used for Fmoc removal (typically piperidine) may not efficiently access the N-terminus of the growing peptide chain, leaving the Fmoc group intact.
-
Poor Coupling Efficiency: The activated this compound may be unable to reach the deprotected N-terminus of the resin-bound peptide, leading to low coupling yields.[4]
-
Formation of Deletion Sequences: Failure in either deprotection or coupling results in peptides missing one or more amino acids.
-
Difficult Purification: The crude peptide product often contains a complex mixture of closely related impurities that are challenging to separate by chromatography.
Strategies and Protocols for Incorporating this compound in Difficult Sequences
To address the challenges of synthesizing valine-containing difficult sequences, several strategies can be employed. These include the optimization of coupling reagents, the use of microwave-assisted synthesis, and modifications to the deprotection and washing steps.
Selection of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While traditional carbodiimide-based reagents like DIC/HOBt are cost-effective, more potent uronium/aminium salt-based reagents often provide superior results in difficult contexts.
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and safety profile; outperforms HBTU in some difficult sequences. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization. |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[5]
Table 2: Comparative Purity of a Difficult Sequence Peptide Synthesized with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) |
| HCTU | 85 |
| HBTU | 82 |
| COMU | 78 |
This data illustrates the impact of the coupling reagent on the purity of a crude peptide with a difficult sequence.[5]
Microwave-Assisted Peptide Synthesis
Microwave irradiation has emerged as a powerful tool to enhance the efficiency of SPPS, particularly for difficult sequences.[6][7][8] Microwave energy can accelerate both the coupling and deprotection steps, often leading to higher purity and yield of the final peptide.[6][8]
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis Times
| Step | Conventional Synthesis | Microwave-Assisted Synthesis |
| Fmoc Deprotection | 15-30 minutes | 3-5 minutes |
| Amino Acid Coupling | 1-2 hours | 5-15 minutes |
Microwave-assisted synthesis can significantly reduce the overall synthesis time.[6][8]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS for a Single Coupling of this compound
This protocol outlines a standard manual procedure for coupling this compound.
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Capping (Optional): If the coupling remains incomplete, cap the unreacted amines with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol is adapted for use with a microwave peptide synthesizer.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Follow the synthesizer's standard protocol for resin swelling and Fmoc deprotection, typically involving microwave irradiation.
-
Amino Acid Activation and Coupling:
-
Add the this compound, coupling reagent (e.g., HCTU), and base (e.g., DIPEA) solution in DMF to the resin in a microwave-transparent vessel.
-
Irradiate the mixture with microwaves according to the synthesizer's protocol for sterically hindered amino acids (e.g., 5 minutes at a controlled temperature of 75°C).[9]
-
-
Washing: The synthesizer will automatically perform the post-coupling washing steps.
-
Monitoring: The completion of the reaction can be monitored by the synthesizer's built-in UV detection of the Fmoc deprotection product.
Visualizing Workflows and Concepts
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logic Diagram for Overcoming Difficult Couplings
Caption: Decision-making workflow for addressing incomplete coupling of this compound.
Conclusion
The successful synthesis of difficult peptide sequences containing this compound is achievable through the careful selection of coupling reagents and the optimization of reaction conditions. The use of potent coupling reagents like HATU and HCTU, combined with techniques such as microwave-assisted synthesis, can significantly improve coupling efficiency and reduce the formation of impurities. By implementing the protocols and strategies outlined in these application notes, researchers can enhance their ability to produce high-purity, complex peptides for a wide range of applications in research and drug development.
References
- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Analysis of FMOC-L-valine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of N-α-Fmoc-L-valine and its related derivatives. The methodologies outlined are essential for purity assessment, enantiomeric excess determination, and quantitative analysis in peptide synthesis, pharmaceutical development, and analytical chemistry.
Chiral HPLC Analysis of FMOC-Valine Enantiomers
The enantiomeric purity of FMOC-amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS), as stereoisomeric impurities can significantly impact the biological activity and safety of the final peptide therapeutic.[1] Direct enantioseparation on chiral stationary phases (CSPs) is a widely used and efficient method for determining the enantiomeric excess of FMOC-L-valine.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral resolution of various FMOC-protected amino acids.[3]
Quantitative Data Summary
The following table summarizes the chromatographic parameters for the chiral separation of FMOC-valine enantiomers on a polysaccharide-based chiral stationary phase.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | tR1 (D-enantiomer) (min) | tR2 (L-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| FMOC-Valine | Lux 5 µm Cellulose-2 (250 x 4.6 mm) | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (60:40, v/v) | 1.0 | 11.67 | 15.05 | 3.90 | 1.37 |
Table 1: Chiral HPLC separation parameters for FMOC-Valine enantiomers. Data compiled from publicly available application notes.[3]
Experimental Protocol: Chiral Separation of FMOC-Valine
This protocol details the direct enantioseparation of FMOC-valine using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent polysaccharide-based CSP)[3]
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC grade)
-
Sample: Racemic FMOC-DL-Valine standard, this compound sample
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 0.1% TFA (60:40, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient[3]
-
Detection: UV at 220 nm[3]
-
Injection Volume: 5 µL[3]
3. Sample Preparation:
-
Prepare a stock solution of racemic FMOC-DL-Valine at 1 mg/mL in the mobile phase for system suitability checks.
-
Dissolve the this compound sample to be analyzed in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter all samples through a 0.45 µm syringe filter prior to injection.
4. System Suitability:
-
Inject the racemic FMOC-DL-Valine standard.
-
Verify the resolution (Rs) between the D and L enantiomer peaks is ≥ 1.5.
-
The elution order should be confirmed, typically with the D-enantiomer eluting before the L-enantiomer on this type of phase.[4]
5. Analysis:
-
Inject the prepared this compound sample.
-
Integrate the peak areas for both the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area L - Area D) / (Area L + Area D)] x 100
Workflow for Chiral HPLC Analysis
Figure 1. Experimental workflow for the chiral analysis of this compound.
Reversed-Phase HPLC Analysis with Pre-Column Derivatization
For the quantitative analysis of L-valine and other amino acids in complex matrices such as cell culture media or protein hydrolysates, a common approach involves pre-column derivatization followed by reversed-phase HPLC (RP-HPLC).[5] The use of 9-fluorenylmethyl chloroformate (FMOC-Cl) to derivatize secondary amines, often in conjunction with o-phthalaldehyde (OPA) for primary amines, allows for highly sensitive fluorescence detection.[6][7] This method can be automated, significantly improving reproducibility and throughput.[8][9]
Quantitative Data Summary
The following table provides representative chromatographic data for the analysis of various FMOC-derivatized amino acids using an automated pre-column derivatization method.
| Amino Acid Derivative | Retention Time (min) | Reproducibility (Peak Area %RSD, n=6) |
| FMOC-Aspartic Acid | ~1.5 | < 3.0 |
| FMOC-Glutamic Acid | ~2.0 | < 3.0 |
| FMOC-Serine | ~3.5 | < 3.0 |
| FMOC-Valine | ~8.0 | < 3.0 |
| FMOC-Phenylalanine | ~10.5 | < 3.0 |
| FMOC-Isoleucine | ~11.0 | < 3.0 |
| FMOC-Leucine | ~11.5 | < 3.0 |
| FMOC-Proline | ~13.0 | < 3.0 |
Table 2: Representative retention times and reproducibility for FMOC-amino acid analysis by RP-HPLC with automated pre-column derivatization. Data is illustrative and compiled from typical performance characteristics.[6]
Experimental Protocol: Automated OPA/FMOC Derivatization and RP-HPLC
This protocol describes a fully automated method for the derivatization and quantification of amino acids, including L-valine.
1. Instrumentation and Materials:
-
HPLC system with an autosampler capable of programmed reagent addition and mixing, a gradient pump, a column oven, and a fluorescence detector.[8]
-
Reversed-Phase Column: C18 column (e.g., 4.6 x 75 mm, 3.5 µm)
-
Reagents:
-
Borate Buffer (0.4 M, pH 10.2)
-
OPA Reagent (e.g., 10 mg/mL o-phthalaldehyde in borate buffer with 3-mercaptopropionic acid)[7]
-
FMOC Reagent (e.g., 2.5 mg/mL 9-fluorenylmethyl chloroformate in acetonitrile)[7]
-
Mobile Phase A: 50 mM Sodium Acetate, pH 4.2[10]
-
Mobile Phase B: Acetonitrile (HPLC grade)[10]
-
-
Amino Acid Standards: Standard mixture containing L-valine and other amino acids of interest.
-
Sample: Protein hydrolysate, cell culture supernatant, etc.
2. Automated Derivatization Program (Autosampler Sequence):
-
Aspirate 10 µL of Borate Buffer.
-
Aspirate 5 µL of sample or standard.
-
Mix in the needle/loop.
-
Aspirate 2.5 µL of OPA reagent.
-
Mix and incubate for 1 minute (derivatization of primary amino acids).
-
Aspirate 5 µL of FMOC reagent.
-
Mix (derivatization of secondary amino acids).
-
Inject the entire reaction mixture. (Note: Specific volumes and times may vary depending on the autosampler model and should be optimized).[9]
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 75 mm, 3.5 µm[10]
-
Mobile Phase A: 50 mM Sodium Acetate, pH 4.2[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 50% B
-
12.0 min: 80% B
-
12.1 min: 10% B
-
15.0 min: End of Run (Note: Gradient must be optimized for the specific column and analyte set).
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C[5]
-
Fluorescence Detection:
-
OPA Derivatives (Primary Amino Acids): Excitation 340 nm, Emission 450 nm
-
FMOC Derivatives (Secondary Amino Acids, including Valine if analyzed this way): Excitation 266 nm, Emission 305 nm[11] (Note: The detector will switch wavelengths during the run).
-
4. Sample Preparation:
-
Protein Hydrolysates: Perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours), evaporate the acid, and reconstitute the residue in 0.1 M HCl.
-
Cell Culture Media: Dilute the sample with 0.1 M HCl and filter through a 0.2 µm syringe filter to remove cells and debris.[6]
-
Prepare calibration standards by diluting a certified amino acid standard mix in 0.1 M HCl.
5. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Generate a calibration curve for each amino acid by plotting peak area against concentration.
-
Quantify the amount of L-valine and other amino acids in the samples by interpolation from the calibration curves.
Automated Derivatization and Analysis Workflow
Figure 2. Workflow for automated OPA/FMOC derivatization and RP-HPLC analysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jascoinc.com [jascoinc.com]
- 7. shimadzu.com [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. axionlabs.com [axionlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of FMOC-L-Valine in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of peptide synthesis, enabling the automated production of complex peptide sequences.[1][2] The general principle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3] Each cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid.[][5] While this method is highly efficient for many amino acids, the incorporation of certain residues, such as Fmoc-L-valine, presents significant challenges.
This compound is a β-branched amino acid, and its bulky side chain can sterically hinder the coupling reaction.[6] This steric hindrance can lead to incomplete or slow coupling, resulting in the formation of deletion sequences and a lower yield of the desired full-length peptide.[7] This application note provides a detailed overview of the challenges associated with this compound incorporation and offers optimized protocols to improve coupling efficiency in automated peptide synthesizers.
2. Challenges in this compound Incorporation
The primary challenge in coupling this compound is steric hindrance from its isopropyl side chain. This can lead to:
-
Incomplete Coupling: The bulky side chain can prevent the activated carboxyl group from readily accessing the deprotected N-terminal amine of the growing peptide chain, leading to a significant amount of unreacted starting material.
-
Slow Reaction Kinetics: The coupling reaction for this compound is often significantly slower than for unhindered amino acids. Standard coupling times may be insufficient to drive the reaction to completion.[8]
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like valine have a tendency to aggregate on the solid support.[6][9] This aggregation can further reduce the accessibility of the reactive sites, exacerbating coupling difficulties.[10]
These challenges can be particularly pronounced in automated synthesizers where reaction conditions are standardized. Therefore, specific modifications to standard protocols are often necessary to achieve high-purity peptides containing valine.
3. Strategies to Optimize this compound Incorporation
Several strategies can be employed to overcome the challenges of coupling this compound. These include the use of more potent coupling reagents, optimizing reaction conditions, and employing special chemical strategies.
-
High-Activity Coupling Reagents: Utilizing highly reactive coupling reagents is crucial. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are more effective than standard carbodiimide reagents (e.g., DIC) for coupling sterically hindered amino acids.[11][12] These reagents rapidly form the activated species, which can improve coupling efficiency.[9]
-
Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling reaction, the vessel is drained and a fresh solution of activated this compound is added to couple to any remaining free amines.[11]
-
Increased Reagent Excess: Using a higher excess of the this compound and coupling reagents can help drive the reaction to completion.
-
Elevated Temperature: Performing the coupling at an elevated temperature (e.g., using microwave irradiation) can increase the reaction rate and overcome the activation energy barrier associated with sterically hindered couplings.
-
Choice of Solvent: The choice of solvent can impact resin swelling and peptide chain solvation. N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for difficult sequences as it can disrupt aggregation.[6] In some cases, the addition of chaotropic salts or solvents like DMSO can also be beneficial.[6][13]
4. Quantitative Data Summary
The following table summarizes typical coupling efficiencies for this compound under different conditions. The data is illustrative and actual results may vary depending on the specific peptide sequence, resin, and synthesizer.
| Coupling Protocol | Coupling Reagent | Temperature | Typical Purity (%) | Typical Yield (%) |
| Standard Single Coupling | DIC/Oxyma | Room Temperature | 70-85 | Moderate |
| Standard Single Coupling | HCTU | Room Temperature | 85-95 | Good |
| Double Coupling | HCTU | Room Temperature | >95 | High |
| Microwave-Assisted | HCTU | 75°C | >98 | High |
5. Experimental Protocols
The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer. These protocols assume a standard synthesis scale of 0.1 mmol.
Protocol 1: Standard Single Coupling with HCTU
This protocol is suitable for sequences where the steric hindrance is not expected to be extreme.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[1]
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
- Drain the reaction vessel.
- Treat the resin again with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
- Prepare the coupling solution:
- This compound (5 equivalents, 0.5 mmol)
- HCTU (4.9 equivalents, 0.49 mmol)
- N,N-Diisopropylethylamine (DIEA) (10 equivalents, 1.0 mmol)
- Dissolve in an appropriate volume of DMF or NMP.
- Add the coupling solution to the reaction vessel.
- Allow the reaction to proceed for 45-60 minutes at room temperature.
4. Washing:
- Drain the reaction vessel.
- Wash the resin thoroughly with DMF (5-7 times).
5. Capping (Optional but Recommended):
- To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Double Coupling with HCTU
This is a more robust protocol for ensuring complete incorporation of this compound.
1. Resin Swelling and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. First Coupling:
- Prepare the first coupling solution as described in step 3 of Protocol 1.
- Add the solution to the reaction vessel and react for 30 minutes.
3. Washing:
- Drain the reaction vessel.
- Wash the resin with DMF (3 times).
4. Second Coupling:
- Prepare a fresh coupling solution as described in step 3 of Protocol 1.
- Add the solution to the reaction vessel and react for another 30 minutes.
5. Final Washing:
- Drain the reaction vessel.
- Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Microwave-Assisted Coupling
This protocol utilizes elevated temperature to accelerate the coupling reaction and is highly effective for difficult couplings.
1. Resin Swelling and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Microwave-Assisted Coupling:
- Prepare the coupling solution as described in step 3 of Protocol 1.
- Add the coupling solution to the reaction vessel.
- Heat the reaction vessel to 75°C using microwave irradiation for 10 minutes.
3. Washing:
- Drain the reaction vessel.
- Wash the resin thoroughly with DMF (5-7 times).
6. Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Standard single coupling workflow for this compound.
Caption: Double coupling workflow for this compound.
Caption: Microwave-assisted coupling workflow.
The successful incorporation of this compound in automated peptide synthesis requires careful consideration of the potential for incomplete coupling due to steric hindrance. By employing strategies such as the use of highly active coupling reagents, double coupling, or microwave-assisted synthesis, researchers can significantly improve the purity and yield of peptides containing this challenging amino acid. The choice of protocol will depend on the specific peptide sequence and the capabilities of the automated synthesizer. It is recommended to perform a small-scale test synthesis to determine the optimal conditions for a particular sequence.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
- 13. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-L-Valine in Depsipeptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depsipeptides, which are peptides containing one or more ester bonds in addition to amide linkages, represent a class of molecules with diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The solid-phase synthesis of depsipeptides using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a key technique for accessing these complex molecules for research and drug development. Fmoc-L-valine is a critical building block in the synthesis of many biologically active depsipeptides due to the prevalence of valine residues in natural products. However, the sterically hindered nature of the valine side chain presents unique challenges in solid-phase synthesis, particularly during the formation of the ester (depsipeptide) bond.
This document provides detailed application notes and protocols for the successful incorporation of this compound in solid-phase depsipeptide synthesis (SPPS). It covers key aspects from esterification on the solid support to standard peptide coupling and deprotection, with a focus on overcoming the challenges associated with this sterically hindered amino acid.
Core Concepts in Depsipeptide Synthesis with this compound
The synthesis of depsipeptides on a solid support using this compound involves a cyclical process of deprotection and coupling, similar to standard SPPS. The key differentiating step is the formation of the ester bond between the carboxyl group of this compound and a hydroxyl group on the resin-bound peptide chain.
Challenges in Incorporating this compound
-
Steric Hindrance: The bulky isopropyl side chain of valine can impede the approach of the carboxyl group to the hydroxyl group on the solid support, leading to slower reaction rates and incomplete esterification.[2]
-
Aggregation: Valine-rich sequences have a tendency to aggregate on the solid support, which can hinder reagent access and lead to incomplete reactions during both coupling and deprotection steps.
-
Racemization: While urethane protecting groups like Fmoc generally suppress racemization, the conditions required for esterification, especially with sterically hindered residues, can sometimes increase this risk.
Data Presentation: Quantitative Analysis of Coupling and Deprotection
Achieving high yields and purity is paramount in peptide synthesis. The following tables summarize typical quantitative data for key steps in the synthesis of depsipeptides containing this compound.
Table 1: Comparison of Coupling Reagents for this compound Amide Bond Formation
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[2] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[2] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[2] |
Table 2: Typical Yields and Purity in Depsipeptide Synthesis
| Depsipeptide Synthesis Step | Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| Esterification of this compound to Hydroxy-functionalized resin | DIC, DMAP | 60-80 | >90 | General observation from multiple sources |
| Standard Amide Coupling of this compound | HATU, DIPEA | >95 | >95 | [2] |
| Fmoc-Deprotection | 20% Piperidine in DMF | >99 (completion) | N/A | [3] |
| Final Cleavage from Resin | TFA/TIS/H2O | 70-90 (crude) | Variable | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the solid-phase synthesis of depsipeptides using this compound.
Protocol 1: Esterification of this compound to a Hydroxyl-Containing Resin (Steglich Esterification)
This protocol describes the formation of the initial ester bond between this compound and a resin pre-loaded with a hydroxyl-containing molecule (e.g., a hydroxy acid or an amino acid with a hydroxyl side chain like threonine or serine).
Materials:
-
This compound
-
Hydroxy-functionalized resin (e.g., Wang resin or a resin pre-loaded with a hydroxyl-containing amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the hydroxy-functionalized resin in anhydrous DCM for 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DCM.
-
Activation and Coupling:
-
Add DMAP (0.1-0.5 equivalents) to the dissolved this compound.
-
Add DIC (3-5 equivalents) to the mixture.
-
Immediately add the activated this compound solution to the swollen resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The extended reaction time is often necessary to overcome the steric hindrance of the valine side chain.
-
Monitoring: Monitor the reaction for completion using a method to quantify unreacted hydroxyl groups (e.g., a colorimetric assay if applicable).
-
Washing: After the reaction is complete, wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF. This prevents the formation of deletion sequences in subsequent steps.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines the standard steps for elongating the peptide chain after the initial esterification.
Materials:
-
Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Amide Bond Formation):
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For coupling to a sterically hindered N-terminus, the reaction time may need to be extended or a double coupling performed.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (yellow beads) signifies completion.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling cycles until the desired depsipeptide sequence is assembled.
Protocol 3: Cleavage of the Depsipeptide from the Resin
This protocol describes the final step of cleaving the synthesized depsipeptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved depsipeptide.
-
Precipitate the crude depsipeptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated depsipeptide.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude depsipeptide under vacuum.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Depsipeptide Synthesis.
Caption: Steglich Esterification for Depsipeptide Bond Formation.
Caption: Standard Fmoc-SPPS Deprotection and Coupling Cycle.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-valine Coupling Reactions
Welcome to the technical support center for troubleshooting Fmoc-L-valine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the this compound coupling step.
Issue: Incomplete or Failed Coupling of this compound
Q1: My monitoring test (e.g., Kaiser test) indicates a positive result (free amines are present) after the this compound coupling step. What should I do?
A1: A positive Kaiser test, indicated by an intense blue or purple color, confirms that the coupling was incomplete.[1] The most immediate and straightforward step is to perform a second coupling (double coupling).[1] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection cycle. If significant unreacted amines remain, it may suggest more severe underlying issues like peptide aggregation.[1]
Q2: I performed a double coupling, but the reaction is still incomplete. What are the next steps?
A2: If double coupling is unsuccessful, you should consider more robust optimization strategies. The primary reason for difficult this compound coupling is the steric hindrance from its β-branched side chain, which slows down reaction kinetics.[1] Additionally, sequences rich in hydrophobic residues like valine are prone to aggregation on the resin, making reactive sites inaccessible.[1][2]
Here are several strategies to employ:
-
Change the Coupling Reagent: Switch from standard carbodiimide reagents (DCC/DIC) to more potent uronium/aminium salt-based reagents like HATU, HBTU, or HCTU, which are more effective for sterically hindered amino acids.[1][3][4]
-
Increase Reagent Equivalents and Reaction Time: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine) and extend the reaction time, potentially doubling it from your standard protocol.[1]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for difficult couplings.[1]
-
Incorporate Additives: The use of additives like HOBt or HOAt can accelerate the acylation and reduce racemization, overcoming issues related to "difficult" couplings.[3]
-
Cap Unreacted Amines: If subsequent coupling attempts fail, it is crucial to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride. This prevents the formation of deletion sequences in your final peptide product.[5]
Below is a troubleshooting workflow to guide your decision-making process.
Frequently Asked Questions (FAQs)
Q3: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A3: this compound is challenging to couple primarily due to the steric hindrance caused by its bulky, β-branched isopropyl side chain.[1] This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the reaction rate and often leading to incomplete coupling under standard conditions.[1]
Q4: What are the most effective coupling reagents for this compound?
A4: For sterically hindered amino acids like valine, uronium/aminium salt-based coupling reagents are generally more effective than carbodiimides.[1] Reagents such as HATU, HBTU, HCTU, and PyBOP are highly recommended as they are more reactive and can drive the coupling reaction to completion more efficiently.[3][4] The choice of reagent can also be influenced by the specific peptide sequence and the presence of other sensitive residues.
Q5: Can peptide aggregation affect this compound coupling, and how can I mitigate it?
A5: Yes, peptide aggregation can significantly hinder the coupling of this compound. Valine is a hydrophobic amino acid, and sequences containing multiple hydrophobic residues are prone to forming secondary structures and aggregating on the resin. This aggregation can block access to the reactive sites.[1][2] To mitigate aggregation, you can:
-
Switch to a more polar solvent mixture, such as adding DMSO or NMP.[2]
-
Perform the coupling at an elevated temperature.[2]
-
Incorporate chaotropic salts into the reaction mixture.[2]
-
Utilize microwave irradiation to disrupt secondary structures.[2]
Q6: What are common side reactions associated with this compound coupling?
A6: While the primary issue with this compound is incomplete coupling, other side reactions common to Fmoc-SPPS can be exacerbated by the slow reaction kinetics. These include:
-
Racemization: Although less common with urethane-protected amino acids, racemization can occur under strongly basic conditions or with prolonged activation times.[6] Using additives like HOBt or HOAt can help suppress racemization.[3][6]
-
Premature Fmoc deprotection: During very slow coupling reactions, the basic conditions can sometimes lead to premature removal of the Fmoc group from the newly coupled valine.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound coupling reactions.
Table 1: Recommended Reagent Equivalents for this compound Coupling
| Reagent/Component | Standard Coupling | Difficult Coupling |
| This compound | 1.5 - 3 eq. | 2 - 4 eq.[1] |
| Coupling Reagent (e.g., HATU) | 1.45 - 2.9 eq.[5] | 2 - 4 eq.[1] |
| Base (e.g., DIPEA) | 3 - 6 eq.[5] | 4 - 8 eq.[1] |
| Additive (e.g., HOBt, HOAt) | 1.5 - 3 eq. | 2 - 4 eq. |
Equivalents are relative to the resin loading.
Table 2: Typical Reaction Conditions for this compound Coupling
| Parameter | Standard Conditions | Optimized Conditions for Difficult Couplings |
| Reaction Time | 1 - 2 hours[5] | 4 - 6 hours, or even overnight[5] |
| Temperature | Room Temperature (20-25°C) | 30 - 50°C[1] |
| Solvent | DMF or NMP | DMF with co-solvents (e.g., DMSO)[2] |
Experimental Protocols
Protocol 1: Standard this compound Coupling using HATU
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 2-3 minutes.[5]
-
-
Coupling Reaction:
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[5]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction completion.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for a Difficult Sequence
This protocol is to be used when a single coupling is found to be incomplete.
-
First Coupling:
-
Follow steps 1-3 of the "Standard this compound Coupling using HATU" protocol.
-
-
Monitoring:
-
After the initial coupling time, perform a Kaiser test. If the test is positive, proceed with the second coupling.
-
-
Second Coupling:
-
Drain the reaction vessel.
-
Prepare a fresh activation mixture as described in step 2 of the standard protocol.
-
Add the new activation mixture to the resin and agitate for an additional 1-2 hours, or longer if necessary.[1]
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test to confirm the completion of the reaction.
-
Once the test is negative, drain the reaction vessel and wash the resin as described in step 4 of the standard protocol.
-
Protocol 3: The Kaiser (Ninhydrin) Test
This colorimetric test is used to detect the presence of free primary amines on the resin.[1]
-
Sample Preparation:
-
Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]
-
Place the washed beads into a small glass test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[7]
-
-
-
Development:
-
Heat the sample at 100-120°C for 5 minutes.[1]
-
-
Interpretation of Results:
References
Overcoming solubility problems with FMOC-L-valine in DMF.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Fmoc-L-valine in Dimethylformamide (DMF) during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in DMF?
A1: The limited solubility of this compound in DMF is primarily due to strong intermolecular interactions that lead to aggregation. The planar, aromatic Fmoc group can cause self-assembly through π-π stacking interactions.[1] Additionally, the valine residue itself is hydrophobic, and intermolecular hydrogen bonding can further contribute to the formation of aggregates, reducing the amount of solute that can be effectively solvated by DMF.[2]
Q2: What are the common indicators of this compound solubility issues or aggregation during solid-phase peptide synthesis (SPPS)?
A2: Signs of poor solubility or aggregation include:
-
Cloudy or hazy appearance of the this compound solution in DMF.
-
Difficulty in dissolving the powder, even with vigorous mixing.
-
Resin clumping or poor swelling during the coupling step, which indicates the peptide-resin itself is aggregating.[2]
-
Slow or incomplete coupling reactions , often identified by a positive Kaiser test after the expected reaction time.[2][3]
-
Formation of side-products due to incomplete couplings.[4]
Q3: What immediate troubleshooting steps can I take to dissolve this compound in DMF?
A3: For sparingly soluble Fmoc-amino acids, several physical methods can be employed to enhance dissolution:
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[1][5] A short duration of 5-10 minutes is often effective.[1]
-
Gentle Heating: Warming the solution can increase solubility.[1] However, it is crucial to avoid excessive heat, which could cause degradation.
-
Vortexing: Vigorous and sustained mixing can aid in dissolving the compound.[1]
Q4: Are there alternative solvents or co-solvents that can improve solubility?
A4: Yes, if DMF alone is insufficient, consider the following options:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common and effective alternative to DMF in SPPS.[6][7] It is slightly less polar than DMF and can be better at solvating hydrophobic peptides and preventing aggregation during chain elongation.[6]
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent for many Fmoc-amino acids.[1] Often, preparing a concentrated stock solution in DMSO and then diluting it into DMF can resolve solubility issues.[1] Note that for this compound, sonication may still be required to achieve high concentrations in DMSO.[8]
-
Solvent Mixtures: Using a combination of solvents, such as DMF with a small amount of DMSO, can improve solubility.[1] For particularly difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate has been used.[9]
Q5: How does the quality and age of DMF affect my experiment?
A5: The quality of DMF is critical. Over time, especially when exposed to air and moisture, DMF can degrade into impurities like dimethylamine and formic acid.[10][11] Dimethylamine is basic and can cause premature cleavage of the Fmoc protecting group, leading to reduced loading levels and the formation of deletion sequences.[7][10][11] It is recommended to use high-purity, fresh DMF or to degas older DMF (e.g., by sparging with nitrogen or vacuum sonication) before use to remove these impurities.[10][11]
Q6: Can chaotropic salts be used to prevent aggregation?
A6: Yes, chaotropic salts work by disrupting the hydrogen bond networks that contribute to aggregation.[9] Adding salts such as LiCl or NaClO₄ to the DMF solvent before the coupling step can disrupt these secondary structures and improve reaction outcomes.[2]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Standard Dissolution of this compound Using Sonication
This protocol is the first recommended step for dissolving this compound in a coupling solvent.
Materials:
-
This compound
-
DMF (or NMP)
-
Glass vial
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the target concentration.
-
Vortex the vial for 30-60 seconds to suspend the compound.
-
Place the vial in an ultrasonic bath.
-
Sonicate for 5-10 minutes, observing the solution for clarity.[1]
-
If the solution is clear, proceed with the activation and coupling steps. If it remains cloudy, consider gentle heating (Protocol 2) or the use of a co-solvent.
Protocol 2: Using Co-solvents and Gentle Heating
This protocol is for instances where sonication alone is insufficient.
Materials:
-
This compound solution in DMF (from Protocol 1)
-
DMSO
-
Heating block or water bath set to 35-40°C
Procedure:
-
To the cloudy suspension of this compound in DMF, add DMSO dropwise while vortexing, up to 10% of the total volume.
-
Observe for any improvement in solubility.
-
If the solution is still not clear, place the vial in a heating block or water bath set to a maximum of 40°C.
-
Heat for 5-10 minutes with intermittent vortexing. Caution: Do not overheat, as this can cause degradation of the Fmoc-amino acid.
-
Once the solution is clear, allow it to cool to room temperature before adding it to the activation reagents.
Quantitative Data Summary
Table 1: Mole Fraction Solubility of this compound in Various Solvents at 298.15 K (25°C)
This table summarizes the solubility of this compound in different pure solvents, providing a basis for solvent selection.
| Solvent | Mole Fraction (x10²) |
| Acetone | 6.274 |
| 2-Butanone | 5.704 |
| Methanol | 3.966 |
| Ethanol | 3.124 |
| sec-Butanol | 2.749 |
| n-Propanol | 2.535 |
| n-Butanol | 2.445 |
| n-Pentanol | 2.335 |
| Butyl Acetate | 2.088 |
| Isopropanol | 2.038 |
| Dimethyl Carbonate | 1.078 |
| Acetonitrile | 0.477 |
| (Data sourced from Journal of Chemical & Engineering Data[12]) |
Table 2: Comparison of Common Solvents for Solid-Phase Peptide Synthesis (SPPS)
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Boiling Point | 153 °C | 202-204 °C |
| Polarity | More polar | Less polar |
| Resin Swelling | Good, especially for polystyrene resins.[3] | Excellent, often superior to DMF.[3] |
| Key Advantage | Lower cost, widely used.[3] | Better for hydrophobic sequences, reduces aggregation.[6] Higher boiling point is ideal for microwave-assisted SPPS.[3] |
| Consideration | Can degrade to dimethylamine, which prematurely removes the Fmoc group.[7][10] | Higher cost. Fmoc-amino acids may show greater decomposition over extended periods in solution compared to DMF.[7] |
Visualized Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Caption: Key intermolecular forces leading to the aggregation of this compound.
Caption: Standard workflow for preparing an activated Fmoc-amino acid solution for SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmoc-L-Valine Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of Fmoc-L-valine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of this compound?
The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][2][3] A typical procedure includes a short initial treatment followed by a longer one to ensure complete removal of the Fmoc group.
Q2: Why can Fmoc deprotection of valine be challenging?
The deprotection of this compound can be difficult due to two primary factors:
-
Steric Hindrance: The bulky side chain of valine can physically obstruct the piperidine base from accessing the Fmoc group, thereby slowing down the removal process.[4]
-
Peptide Aggregation: Sequences containing multiple hydrophobic residues like valine have a tendency to aggregate on the solid support, forming secondary structures such as beta-sheets. This aggregation can limit the access of solvents and reagents to the peptide chain, leading to incomplete reactions.[4][5]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a common colorimetric test to detect the presence of free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests incomplete deprotection.[6] Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm. The deprotection time can be extended automatically until the reaction is complete.[6]
Q4: What are the consequences of incomplete Fmoc deprotection?
Incomplete removal of the Fmoc group will prevent the next amino acid from coupling to the growing peptide chain. This results in the formation of deletion sequences (peptides missing one or more amino acids), which can be challenging to separate from the target peptide, ultimately leading to lower overall yield and purity.[3]
Troubleshooting Guide: Incomplete Fmoc Deprotection of this compound
This guide provides a systematic approach to troubleshooting and optimizing the Fmoc deprotection of this compound.
Initial Checks
Before modifying the deprotection protocol, it is crucial to verify the following:
-
Reagent Quality: Ensure that the piperidine and DMF are of high quality and not degraded. The piperidine solution should be freshly prepared.[3]
-
Resin Swelling: Confirm that the resin is properly swelled before starting the synthesis. Poor swelling can hinder reagent penetration.[3]
-
Resin Loading: Avoid excessively high loading of the first amino acid on the resin, as this can increase steric hindrance between growing peptide chains.[3]
Optimization Strategies
If initial checks do not resolve the issue, consider the following protocol modifications.
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol is a general guideline and may need to be optimized for specific sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF three times to remove any residual reagents from the previous step.[3]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-3 minutes at room temperature.[7]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[3][7]
-
Drain: Remove the deprotection solution.
-
Final Washes: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the DBF-piperidine adduct.[3] The resin is now ready for the next coupling step.
Kaiser Test Protocol
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with ethanol and then with pyridine.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Dark Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[6]
-
Data Presentation
Table 1: Effect of Piperidine Concentration and Time on Fmoc Deprotection
| Piperidine Concentration (% v/v in DMF) | Time (minutes) | Typical Application | Reference |
| 1% | 1, 3, 5 | Kinetic analysis | [8] |
| 2% | 1, 3, 5 | Kinetic analysis | [8] |
| 5% | 1, 3, 5 | Kinetic analysis, suitable for some sequences | [8][9] |
| 20% | 1-3 (first), 10-20 (second) | Standard protocol | [1][2][3] |
Table 2: Troubleshooting Parameters for Incomplete this compound Deprotection
| Parameter | Standard Condition | Optimized Condition | Rationale | Reference |
| Deprotection Time | 10-20 minutes | Increase in increments (e.g., up to 30-60 minutes) | Allows more time for the base to access the sterically hindered Fmoc group. | [5] |
| Temperature | Room Temperature | Increase to 30-50°C | Helps disrupt peptide aggregation and increases reaction kinetics. | [4] |
| Base Concentration | 20% Piperidine in DMF | Consider using 4-methylpiperidine or adding DBU (1-2%) | Stronger bases can improve deprotection efficiency. | [4][10] |
| Solvent System | DMF | Add chaotropic agents (e.g., 1 M HOBt in DMF) | Disrupts secondary structures and improves reagent accessibility. | [5] |
Visualizations
Caption: Standard workflow for Fmoc deprotection and monitoring.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preventing side reactions during FMOC-L-valine incorporation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of Fmoc-L-valine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions associated with the incorporation of this compound?
A1: The main challenge with this compound is its sterically hindered β-branched side chain. This steric bulk can lead to two primary side reactions:
-
Incomplete Coupling: The bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in slow and incomplete coupling reactions. This leads to the formation of deletion sequences (peptides missing the valine residue), which can be difficult to separate from the target peptide.
-
Racemization: Although less common with urethane-protected amino acids like Fmoc-valine compared to other protecting groups, racemization can still occur, especially under harsh coupling conditions or with prolonged activation times. This results in the incorporation of D-valine instead of L-valine, leading to diastereomeric impurities that can affect the biological activity of the final peptide.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like L-valine, more potent coupling reagents are generally required. While standard carbodiimide reagents like DIC in combination with an additive can be used, aminium/uronium or phosphonium salt-based reagents often provide better results. The choice of reagent can significantly impact coupling efficiency and minimize side reactions.
Q3: Can I use elevated temperatures or microwave synthesis for this compound coupling?
A3: Yes, elevated temperatures and microwave-assisted peptide synthesis can be highly effective for overcoming the slow reaction kinetics associated with sterically hindered amino acids like this compound.[1] Microwave energy can significantly shorten coupling times and improve efficiency.[2][3] However, it is crucial to carefully control the temperature to minimize the risk of racemization, especially for sensitive amino acids.[1]
Q4: What is a "double coupling" strategy, and when should I use it for this compound?
A4: A "double coupling" is the repetition of the coupling step with a fresh solution of activated this compound immediately after the first coupling, before proceeding to the next deprotection step.[4] This strategy is recommended when a monitoring test (like the Kaiser test) indicates incomplete coupling after the initial reaction.[4] It is a common and effective method to drive the reaction to completion for difficult couplings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Incomplete Coupling: Steric hindrance of L-valine preventing complete reaction. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[4] 2. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). 3. Switch to a More Potent Coupling Reagent: Use HATU, HBTU, or COMU. 4. Elevate the Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) or use a microwave peptide synthesizer.[1] |
| Presence of Deletion Sequence (-Val) in Mass Spectrum | Inefficient Coupling: The this compound did not couple to the growing peptide chain. | 1. Optimize Coupling Protocol: Use a more potent coupling reagent and/or a double coupling strategy for the valine incorporation step in the next synthesis. 2. Review Reagent Quality: Ensure the purity and activity of this compound and coupling reagents. |
| Presence of Diastereomeric Impurities in HPLC | Racemization: Conversion of L-valine to D-valine during activation and coupling. | 1. Use Racemization-Suppressing Additives: Always use HOBt or Oxyma with carbodiimide coupling reagents.[5] 2. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation. 3. Use a Weaker Base: If a base is required for the coupling reaction, consider using a more sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5] 4. Avoid Excessive Heat: If using elevated temperatures, perform optimization studies to find the balance between coupling efficiency and minimal racemization. |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids (e.g., Valine)
Note: The following data is compiled from studies on sterically hindered amino acids, including Boc-L-valine, and serves as a general guideline for this compound. Actual performance may vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent/System | Reagent Class | Typical Coupling Time | Coupling Efficiency (%) | Risk of Racemization | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide/Additive | 2-4 hours | 85-95% | Low to Moderate | Advantages: Cost-effective. Disadvantages: Slower reaction rates, formation of insoluble DCU byproduct if DCC is used.[6] |
| HBTU | Aminium/Uronium Salt | 30-60 minutes | 90-95% | Low | Advantages: Reliable, widely used, and cost-effective for challenging couplings.[6] |
| HATU | Aminium/Uronium Salt | 20-45 minutes | >95% | Very Low | Advantages: Highly efficient for hindered couplings, very fast reaction rates. Disadvantages: Higher cost.[6] |
| COMU | Aminium/Uronium Salt | 20-45 minutes | >95% | Very Low | Advantages: High efficiency, good solubility, and a safer alternative to benzotriazole-based reagents.[6] |
| PyBOP | Phosphonium Salt | 30-60 minutes | 90-95% | Low | Advantages: Effective for hindered residues, byproducts are generally less problematic than those from BOP.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents). Pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a double coupling (Protocol 3).
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents). The solution may change color. Allow to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 20-45 minutes at room temperature.
-
Monitoring: Perform a Kaiser test. If positive, consider a double coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Double Coupling Strategy for this compound
-
Perform an initial coupling reaction as described in Protocol 1 or 2.
-
After the initial coupling time, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of activated this compound as described in the chosen protocol.
-
Add the fresh solution to the resin and continue to agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Microwave-Assisted Coupling of this compound
Note: This protocol requires a dedicated microwave peptide synthesizer. Follow the manufacturer's guidelines for safe operation.
-
Resin and Reagent Preparation: Place the resin and reagent vials in the automated microwave peptide synthesizer.
-
Fmoc Deprotection: Program the synthesizer to perform Fmoc deprotection with 20% piperidine in DMF, typically at an elevated temperature (e.g., 75°C) for a short duration (e.g., 3-5 minutes).
-
Coupling: Program the synthesizer to add a solution of this compound (5 equivalents), a coupling reagent such as HCTU or HATU (5 equivalents), and a base like DIPEA (10 equivalents) in DMF.
-
Microwave Irradiation: Set the microwave to irradiate the reaction vessel to a temperature of 75-90°C for 5-10 minutes.[1]
-
Washing: The synthesizer will automatically wash the resin with DMF post-coupling.
Visualizations
Caption: Standard workflow for one cycle of this compound incorporation.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Valine Residues
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding incomplete Fmoc (9-fluorenylmethoxycarbonyl) deprotection of valine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1][3]
Q2: Why is incomplete Fmoc removal a common issue with valine residues?
Incomplete Fmoc deprotection involving valine is often due to two primary factors:
-
Steric Hindrance: The bulky side chain of valine can physically obstruct the piperidine base from accessing the Fmoc group, thereby hindering its removal.[4] This issue is exacerbated in sequences with adjacent valine residues (Val-Val).[4]
-
Peptide Aggregation: Hydrophobic residues like valine have a tendency to cause the peptide chain to aggregate on the solid support, often forming secondary structures such as beta-sheets.[4][5] This aggregation can restrict the access of solvents and reagents to the peptide chain, leading to incomplete reactions.[4][5]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods, both qualitative and quantitative, can be employed to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines.[2][5] A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow or colorless beads) suggests an incomplete reaction.[2][4][5] Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[5]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[5]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[5]
-
-
Quantitative Detection Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at approximately 301 nm.[2][5] A lack of or reduced absorbance at this wavelength can indicate a problem with the deprotection step.[2] The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law.[2]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analyzing a cleaved sample of the crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts (the desired peptide with the Fmoc group still attached).[2] Mass spectrometry can confirm the identity of these impurities, with Fmoc-adducts having a mass 222.2 Da higher than the expected product.[2]
-
Troubleshooting Guide
If you suspect incomplete Fmoc removal from a valine residue, follow this troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimized Deprotection Protocols and Reagent Comparison
For difficult sequences containing valine, standard deprotection conditions may be insufficient. The following tables summarize alternative reagents and optimized conditions.
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Advantages | Disadvantages | Reference(s) |
| Piperidine | 20% in DMF | Standard, effective for most sequences. | Can be less effective for sterically hindered residues; can cause side reactions like aspartimide formation. | [6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar performance to piperidine; may slightly reduce side reactions in some cases. | Not always a significant improvement over piperidine. | [6] |
| Piperazine (PZ) | 5% in NMP (with 2% DBU) | Milder base, significantly reduces aspartimide formation. | Slower deprotection kinetics than piperidine. | [5][6] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% added to piperidine solution | Potent, fast-acting, and effective for sterically hindered sequences. | Strong basicity can increase side reactions like aspartimide formation and racemization. | [5][6] |
Table 2: Optimized Deprotection Conditions for Difficult Sequences
| Condition | Modification | Rationale |
| Time | Increase deprotection time (e.g., from 10-20 min to 30-60 min). | Allows more time for the base to access the sterically hindered Fmoc group. |
| Temperature | Increase temperature (e.g., to 40°C). | Can help to disrupt secondary structures and increase reaction rate. |
| Solvent | Use N-Methyl-2-pyrrolidone (NMP) instead of DMF. | NMP is a better solvent for disrupting peptide aggregation.[3] |
| Base Cocktail | Add 1-2% DBU to the piperidine solution. | DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.[5] |
| Resin Loading | Reduce the initial loading of the first amino acid. | Decreases steric hindrance between growing peptide chains, improving reagent access.[1] |
Detailed Experimental Protocols
1. Standard Fmoc Deprotection Protocol
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection (Recommended): Perform a second, shorter deprotection (e.g., 5-10 minutes) with fresh reagent to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1]
2. Kaiser Test Protocol
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Wash: Wash the resin beads with ethanol.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test reagents (A, B, and C).[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
3. UV Monitoring of Fmoc Deprotection
This method is often automated in modern peptide synthesizers but can be adapted for manual monitoring.
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilution: Dilute a known volume of the filtrate with the deprotection solvent (e.g., DMF).
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm, using the deprotection solvent as a blank.[2]
-
Calculation: The concentration of the DBF-piperidine adduct can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) is approximately 7800 M⁻¹cm⁻¹.[2]
Mechanism of Fmoc Removal
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Caption: The mechanism of Fmoc group removal by piperidine.
References
Technical Support Center: Strategies to Minimize Racemization of FMOC-L-Valine During Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of Fmoc-L-valine during peptide coupling. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide is intended to help you troubleshoot and resolve issues related to the racemization of this compound during peptide synthesis.
Issue: High levels of D-Valine diastereomer detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.[1] Switch to a uronium/aminium or phosphonium-based coupling reagent such as HBTU, HATU, or PyBOP. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[1] |
| Strong or Excess Base | The type and concentration of the base are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase racemization.[1] Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2][3][4] Carefully control the stoichiometry of the base. |
| High Reaction Temperature | Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.[1] Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step. If using microwave-assisted synthesis, consider lowering the temperature for the valine coupling step.[2][3] |
| Prolonged Activation Time | Extended pre-activation of this compound before adding the amine component increases the opportunity for oxazolone formation, a key intermediate in racemization.[1][5] Minimize the pre-activation time by performing an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] |
| Solvent Effects | The polarity of the solvent can influence racemization rates. Less polar solvents can sometimes help reduce racemization.[1] |
Issue: Low coupling efficiency when trying to minimize racemization.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky side chain of valine can slow down the coupling reaction, particularly when coupling to another hindered residue.[1][6] Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1] |
| Aggregation | Aggregation of the peptide-resin can hinder the reaction.[7] Consider switching to a solvent like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO). Sonication or the use of chaotropic salts can also be beneficial.[7] |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis with this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the L-enantiomer into a mixture of both L- and D-isomers. During the coupling of this compound, this can result in the incorporation of Fmoc-D-valine into the peptide sequence. The presence of these diastereomeric impurities can be challenging to remove and may significantly impact the biological activity of the final peptide.[1][5]
Q2: Why is this compound susceptible to racemization?
A2: The primary mechanism of racemization for N-protected amino acids like this compound involves the formation of a 5(4H)-oxazolone intermediate upon activation of the carboxylic acid group by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Valine's bulky isopropyl side chain can also contribute to steric hindrance, which may slow down the desired coupling reaction and provide more opportunity for racemization to occur.[1]
Q3: What are the key factors influencing racemization of this compound?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical.[1]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][7]
-
Base: The type and concentration of the base used are crucial.[1][5]
-
Temperature: Elevated temperatures can increase the rate of racemization.[1][5]
-
Activation Time: Prolonged pre-activation of the this compound increases the risk of racemization.[1][5]
Q4: Which coupling reagents are recommended for minimizing racemization of this compound?
A4: For minimizing racemization, it is advisable to use coupling reagents in combination with racemization-suppressing additives. Combinations like DIC/OxymaPure or DIC/HOBt are effective.[1] Uronium/aminium reagents like HATU and HBTU, or phosphonium reagents like PyBOP, are also good choices, especially for sterically hindered couplings, as they are highly efficient and generally result in low racemization.[1]
Data on Coupling Reagents and Racemization
The following table provides a comparative overview of expected racemization levels with different coupling systems for sterically hindered amino acids. While specific quantitative data for this compound is limited, these trends are generally applicable.
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[1] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][8] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1] |
| COMU | DIEA / NMM | Very Low | A modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.[1] |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then again with DMF (3x).
-
Perform a Kaiser test to confirm the presence of the free amine.[1]
-
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add the base (DIEA or NMM, 6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended but should be monitored.[1]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis to Determine Racemization
This protocol describes the analysis of the synthesized peptide to quantify the extent of valine racemization.
Materials:
-
Purified peptide
-
6N HCl
-
Chiral HPLC column
-
HPLC system with a suitable detector
-
Reference standards for L-Valine and D-Valine
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.[1]
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the prepared sample of the hydrolyzed peptide.
-
Run the HPLC method, ensuring baseline separation of the L- and D-Valine peaks. Also, inject the L-Valine and D-Valine standards to confirm retention times.
-
-
Data Analysis:
-
Integrate the peak areas for both L-Valine and D-Valine.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Valine) / (Area(L-Valine) + Area(D-Valine))] x 100
-
Visualizations
Caption: Mechanism of this compound racemization during peptide coupling.
Caption: Workflow for low-racemization coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-L-Valine Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of peptides containing Fmoc-L-Valine.
Troubleshooting Guides
Issue: Low Coupling Efficiency and Yield
Low coupling efficiency during the incorporation of this compound is a common challenge primarily due to the steric hindrance posed by its bulky isopropyl side chain. This can lead to incomplete reactions and the formation of deletion sequences, ultimately reducing the overall peptide yield.
Question: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in low yield after incorporating this compound. What steps can I take to improve this?
Answer:
When standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) prove inefficient for sterically hindered amino acids like Valine, it is recommended to switch to more potent activating reagents.[1]
Recommended Solutions:
-
Utilize Potent Coupling Reagents: Switch to aminium/uronium or phosphonium salt-based coupling reagents, which are known to be more effective for challenging couplings.[1] Reagents such as HATU, HBTU, and PyBOP are excellent choices. HATU is often considered one of the most efficient reagents for sterically hindered couplings.[1][2]
-
Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound and coupling reagents. This is a highly effective method to drive the reaction to completion.[1]
-
Increase Reaction Temperature: Elevating the temperature can enhance the kinetics of the coupling reaction. However, this should be done with caution as higher temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[2][3]
-
Optimize Solvent and Additives: Ensure the use of high-purity, amine-free DMF. In cases of peptide aggregation, which can hinder coupling, consider using a solvent mixture or adding chaotropic salts.
Issue: Poor Peptide Purity and Presence of Deletion Sequences
The presence of deletion sequences (peptides missing the Valine residue) is a direct consequence of incomplete coupling. Other impurities can arise from side reactions or aggregation during synthesis.
Question: I'm observing significant deletion sequences at the Valine position in my HPLC analysis. How can I minimize these impurities?
Answer:
Deletion sequences at the Valine position are a clear indicator of incomplete coupling. The strategies to address this are similar to those for improving overall yield, with a strong emphasis on ensuring the coupling reaction goes to completion.
Recommended Solutions:
-
Confirm Complete Deprotection: Before the coupling step, ensure the complete removal of the Fmoc protecting group from the preceding amino acid. Incomplete deprotection will result in a capped N-terminus, preventing the coupling of this compound.
-
Implement Double Coupling: This is a robust method to ensure maximum incorporation of the sterically hindered Valine residue.[1][4]
-
Use a More Potent Coupling Reagent: As mentioned previously, switching to reagents like HATU or HBTU can significantly improve coupling efficiency and reduce the formation of deletion sequences.[1][2]
-
Monitor the Reaction: Utilize a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction. A negative test (indicating the absence of free primary amines) suggests a complete reaction.[5][6] If the test remains positive, a second coupling is warranted.
Issue: Peptide Aggregation
Peptide chains, particularly those containing hydrophobic residues like Valine, can aggregate on the solid support. This aggregation can block reactive sites, leading to both incomplete coupling and deprotection, thereby reducing yield and purity.
Question: My peptide synthesis is failing, and I suspect aggregation is the cause. What strategies can I employ to overcome this?
Answer:
Peptide aggregation is a significant challenge in solid-phase peptide synthesis (SPPS). Several strategies can be employed to disrupt the secondary structures that lead to aggregation.
Recommended Solutions:
-
Use Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the coupling and deprotection solutions can help to disrupt hydrogen bonding and break up aggregates.[7][8]
-
Elevate the Reaction Temperature: Performing the synthesis at a higher temperature can help to solubilize the growing peptide chain and reduce aggregation.[2][3]
-
Change the Solvent System: While DMF is the most common solvent in SPPS, using alternative solvents like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a "magic mixture" (e.g., a solution containing nonionic detergents or ethylene carbonate) can improve solvation and reduce aggregation.[7]
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield and purity when incorporating this compound?
A1: The primary reason is the steric hindrance from the bulky isopropyl side chain of Valine, which slows down the coupling reaction and can lead to incomplete incorporation.[1] This can be exacerbated by peptide aggregation on the solid support, which further hinders access to the reactive sites.[1]
Q2: Which coupling reagent is best for this compound?
A2: While the "best" reagent can be sequence-dependent, aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP, are generally more effective than carbodiimides (DCC, DIC) for sterically hindered amino acids like Valine.[1][9] HATU is often cited for its high efficiency in difficult couplings.[1][2]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the coupling step with fresh reagents to ensure the reaction proceeds to completion. It is highly recommended for sterically hindered amino acids like Valine, especially if a positive Kaiser test is observed after the first coupling, or if you have previously experienced low incorporation efficiency at that position.[1][4][10]
Q4: Can increasing the temperature of the coupling reaction improve the results?
A4: Yes, increasing the temperature (e.g., to 50-75°C) can increase the rate of the coupling reaction and help to disrupt peptide aggregation, which can lead to improved yield and purity.[2][3] However, it's important to be aware that higher temperatures can also increase the risk of racemization and other side reactions.
Q5: How do I know if my coupling reaction is complete?
A5: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[5][6] A blue color indicates the presence of free amines and an incomplete reaction, while a yellow or colorless result suggests the reaction is complete.
Q6: What are chaotropic salts and how do they help in peptide synthesis?
A6: Chaotropic salts are substances that disrupt the structure of water and reduce the stability of hydrophobic aggregates. In SPPS, adding salts like LiCl to the reaction mixture can help to break up peptide aggregates on the resin, thereby improving the accessibility of the reactive sites and enhancing coupling and deprotection efficiency.[7][8]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[6][9] |
| DIC/HOBt | Carbodiimide | <90 (for hindered AA) | Moderate | Moderate | Less effective for sterically hindered amino acids; risk of side reactions.[1] |
Note: The data in this table is based on typical performance for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
This protocol outlines a standard procedure for coupling this compound using HATU, a highly effective reagent for sterically hindered amino acids.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 20-45 minutes. For particularly difficult sequences, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling.
-
If the Kaiser test is positive, consider performing a second coupling (see Protocol 2).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
-
Protocol 2: Double Coupling for Sterically Hindered Amino Acids
This protocol is recommended when a single coupling of this compound is incomplete.
Procedure:
-
First Coupling:
-
Follow steps 1 and 2 of Protocol 1 for the initial coupling of this compound.
-
After the designated reaction time, drain the coupling solution and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the activation and coupling step (Protocol 1, step 2) with a fresh solution of activated this compound.
-
Allow the second coupling reaction to proceed for the same duration as the first.
-
-
Monitoring and Washing:
-
After the second coupling, perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin thoroughly with DMF and DCM as described in Protocol 1.
-
Protocol 3: Using Chaotropic Salts (LiCl) to Mitigate Aggregation
This protocol describes the incorporation of Lithium Chloride (LiCl) into the SPPS workflow to disrupt peptide aggregation.
Procedure:
-
Solution Preparation: Prepare a 0.4 M solution of LiCl in DMF.
-
Modified Washing: Before the coupling and deprotection steps, wash the resin with the 0.4 M LiCl/DMF solution.
-
Coupling and Deprotection: Perform the coupling and deprotection steps as usual, but use the 0.4 M LiCl/DMF solution as the solvent for your reagents.
-
Standard Washing: After the coupling and deprotection steps, wash the resin with standard DMF to remove the LiCl before proceeding to the next cycle.
Visualizations
Caption: General workflow for a single coupling cycle in SPPS incorporating a decision point for double coupling.
Caption: Troubleshooting decision tree for low yield and purity in this compound coupling.
Caption: Simplified comparison of activation mechanisms for different classes of coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation of Peptides with Multiple Valine Residies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing multiple valine residues. Valine, a hydrophobic amino acid, can significantly contribute to peptide aggregation, posing challenges during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple valine residues prone to aggregation?
Peptides containing multiple valine residues are susceptible to aggregation primarily due to the hydrophobic nature of valine's side chain.[1][2] This hydrophobicity drives intermolecular interactions to minimize contact with aqueous environments, leading to the formation of insoluble aggregates. Furthermore, valine has a high propensity to promote the formation of β-sheet structures, which are characteristic of many aggregated peptides and amyloid fibrils.[3] The presence of several valine residues within a peptide sequence can create aggregation-prone regions (APRs) that act as nucleation sites for self-assembly.
Q2: How can I predict if my valine-rich peptide sequence is likely to aggregate?
Several computational tools and algorithms can predict aggregation-prone regions (APRs) within a peptide sequence based on physicochemical properties like hydrophobicity, charge, and secondary structure propensity.[4][5] These tools can help identify potential "hot spots" for aggregation, allowing for proactive sequence optimization. Some commonly used prediction algorithms include TANGO and AGGRESCAN.[5] Additionally, a high content of hydrophobic residues (over 50%) is a general indicator of potential solubility issues and aggregation.[1][2]
Q3: Can the arrangement of valine residues (consecutive vs. scattered) affect aggregation?
Yes, the arrangement of valine residues can influence aggregation propensity. Consecutive stretches of hydrophobic residues, such as a poly-valine sequence, are often more prone to aggregation than sequences where the valine residues are interspersed with hydrophilic or charged amino acids. The latter arrangement can disrupt the formation of continuous hydrophobic patches necessary for stable intermolecular β-sheet formation.
Q4: What are the initial signs of aggregation during peptide synthesis?
During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include poor swelling of the resin beads, slow or incomplete deprotection of the Fmoc group (indicated by persistent color in the deprotection solution), and failed coupling reactions (positive ninhydrin test after coupling).[6] These issues often arise as the growing peptide chain, rich in hydrophobic residues like valine, collapses onto itself and forms intermolecular hydrogen bonds, making reactive sites inaccessible.
Troubleshooting Guides
Problem 1: Poor solubility of a lyophilized valine-rich peptide.
Cause: The high hydrophobicity imparted by multiple valine residues leads to low solubility in aqueous buffers.
Solutions:
-
Solvent Selection: Start by attempting to dissolve a small amount of the peptide in sterile water or a standard buffer (e.g., phosphate or Tris at pH 7).[2] If unsuccessful, proceed with the following options:
-
For Basic Peptides: If the peptide has a net positive charge, try dissolving it in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[2]
-
For Acidic Peptides: If the peptide has a net negative charge, use a dilute basic solution, like 10% ammonium hydroxide or ammonium bicarbonate.[2]
-
For Neutral or Highly Hydrophobic Peptides: For peptides with over 50% hydrophobic residues, initial dissolution in a small amount of an organic solvent is recommended.[1][2] Dimethyl sulfoxide (DMSO) is often the first choice due to its low toxicity in many biological assays.[2] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[2] After initial dissolution, slowly add the aqueous buffer to the desired concentration.
-
-
Physical Methods:
Problem 2: Presence of visible aggregates or gel formation in a peptide solution.
Cause: The peptide has already formed stable, insoluble aggregates.
Solutions:
-
Disaggregation with Strong Solvents: For highly aggregated peptides, a more aggressive solubilization protocol may be necessary. A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) is highly effective at dissolving even very intractable peptides.
-
Experimental Protocol: Disaggregation using TFA/HFIP
-
Place the lyophilized, aggregated peptide in a glass vial.
-
Add a 1:1 (v/v) mixture of TFA and HFIP to the peptide.
-
Vortex or stir the mixture until the peptide is fully dissolved.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
The resulting peptide film can then be dissolved in an appropriate solvent as described in Problem 1.
-
-
-
Use of Denaturants: Denaturing agents like 6M guanidine hydrochloride or 8M urea can disrupt the hydrogen bonds that stabilize aggregates. However, these are often incompatible with biological assays and may require subsequent removal.
Problem 3: Low yield and purity during the synthesis of a valine-rich peptide.
Cause: On-resin aggregation is hindering the efficiency of coupling and deprotection steps.
Solutions:
-
Synthesis Strategy Modifications:
-
Incorporate Pseudoproline Dipeptides: Replacing a Ser or Thr residue and the preceding amino acid with a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.
-
Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid can prevent hydrogen bonding and subsequent aggregation.
-
-
Optimized Synthesis Conditions:
-
"Difficult Sequence" Protocols: Employing a mixture of solvents like DCM/DMF/NMP and adding chaotropic salts can help disrupt hydrogen bonds.
-
Microwave-Assisted Synthesis: Microwave energy can enhance coupling efficiency for sterically hindered or aggregating sequences.
-
Stronger Coupling Reagents: Using more potent coupling reagents like HATU or PyBOP can improve reaction efficiency.
-
Data Presentation
The following tables provide an illustrative overview of how the number and arrangement of valine residues can impact peptide properties. Note: This data is exemplary and intended to demonstrate expected trends. Actual results will vary depending on the full peptide sequence.
Table 1: Illustrative Impact of Increasing Valine Content on Peptide Solubility and Aggregation.
| Peptide Sequence | Number of Valines | Calculated Hydrophobicity (Arbitrary Units) | Predicted Aqueous Solubility | Observed Aggregation (ThT Assay - Relative Fluorescence Units) |
| GAGAGAGAGAGA | 0 | 10 | High | 5 |
| GAVGAVGAGAGA | 2 | 30 | Moderate | 25 |
| GVGAVGVGAVGA | 4 | 50 | Low | 80 |
| VGVGVGVGVGVG | 6 | 70 | Very Low | 150 |
Table 2: Illustrative Comparison of Consecutive vs. Scattered Valine Residues on Aggregation Kinetics.
| Peptide Sequence | Valine Arrangement | Lag Time (minutes) | Aggregation Half-Time (t½, minutes) |
| GGVVGGVVGG | Consecutive | 15 | 45 |
| GVG GVG GVG GV | Scattered | 40 | 90 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Quantifying Peptide Aggregation
This protocol describes a common method for monitoring the formation of β-sheet-rich aggregates, characteristic of many valine-rich peptides.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the valine-rich peptide in an appropriate solvent (e.g., DMSO).
-
Prepare a 500 µM Thioflavin T (ThT) stock solution in water.
-
Prepare the aggregation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the aggregation buffer.
-
Add the ThT stock solution to a final concentration of 20 µM.
-
Initiate the aggregation by adding the peptide stock solution to the desired final concentration (e.g., 50 µM).
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Include a control well with ThT and buffer but no peptide.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control from the sample readings.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the rate of aggregation.[3]
-
Visualizations
Caption: Workflow for handling and troubleshooting aggregation of valine-rich peptides.
Caption: Decision tree for solubilizing valine-rich peptides.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Alternative bases for FMOC deprotection to avoid side products.
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Here, we address common issues with the standard piperidine protocol and provide detailed information on alternative bases to minimize side reactions and improve peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
A1: While 20% piperidine in DMF is a widely used and effective reagent, its basicity can lead to several undesirable side reactions:
-
Aspartimide Formation: This is a significant issue for peptides containing aspartic acid, especially in Asp-Xxx sequences. The peptide backbone's nitrogen atom can attack the side-chain ester of aspartic acid, forming a cyclic imide. This can result in racemization and the formation of β- and iso-aspartyl peptides, which are challenging to separate from the target peptide.[1][2]
-
Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide, which leads to its cleavage from the resin and a subsequent loss of yield.[1][2] Sequences containing proline are particularly susceptible to DKP formation.[1]
-
Racemization: The basic conditions of piperidine treatment can cause the epimerization of optically active amino acids. This is a particular concern for the C-terminal residue and sensitive amino acids like cysteine and histidine.[1][2]
Q2: What are the main alternative bases to piperidine for Fmoc deprotection, and what are their advantages?
A2: Several alternative bases are used to mitigate the side reactions observed with piperidine. The choice of base depends on the specific peptide sequence and the desired process parameters.
-
Piperazine (PZ): A milder base than piperidine, piperazine significantly reduces the risk of aspartimide formation.[1] However, its deprotection kinetics are slower.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that offers rapid Fmoc deprotection.[3][4] However, its high basicity can increase the risk of racemization and aspartimide formation if used alone.[1] It is often used in combination with other reagents.
-
4-Methylpiperidine (4-MP): This reagent has a similar performance profile to piperidine but may offer slight improvements in reducing side reactions in certain contexts.[1]
-
Dipropylamine (DPA): DPA has been shown to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures. It is also less toxic and has a less pungent odor.
Combinations of bases are also highly effective. For instance, a mixture of piperazine and DBU provides rapid deprotection while minimizing side reactions.[1][3] The addition of a small amount of formic acid to this mixture can further suppress aspartimide formation.[1][3]
Troubleshooting Guide
Q3: My Fmoc deprotection is incomplete. What should I do?
A3: Incomplete Fmoc deprotection leads to deletion sequences, which can be difficult to separate from the final product.[5] Here are some troubleshooting steps:
-
Verify Reagents: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and not degraded.[5]
-
Optimize Reaction Time and Temperature: For difficult sequences, extending the deprotection time or performing a second deprotection step may be necessary.[6]
-
Improve Resin Swelling: Ensure the resin is adequately swelled before deprotection to allow for better reagent access.[5]
-
Consider a Stronger Base: For sterically hindered amino acids or aggregating sequences, a stronger base like DBU may be required. A common solution is a mixture of 2% DBU and 2% piperidine in DMF.[4][6]
-
Use Microwave-Assisted Deprotection: Microwave energy can significantly accelerate Fmoc deprotection, especially with milder bases like piperazine.[7]
Q4: How can I detect if Fmoc deprotection is complete?
A4: Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a colorimetric test that detects free primary amines. A blue/purple color on the resin beads indicates successful deprotection. A yellow/colorless result suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline.[8]
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution effluent. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301-312 nm, which can be used to track the reaction's progress in real-time.[8]
Quantitative Data on Deprotection Reagents
The following table summarizes the performance of various Fmoc deprotection reagents based on literature data.
| Reagent(s) | Concentration | Deprotection Time | Key Advantages | Potential Side Reactions/Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective for most sequences. | Aspartimide formation, DKP formation, racemization.[1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to piperidine, may slightly reduce side reactions.[1] | Similar to piperidine. |
| Piperazine (PZ) | 5-20% in DMF | Slower than piperidine | Significantly reduces aspartimide formation.[1] | Slower deprotection kinetics.[1] |
| DBU | 2% in DMF | 1-5 min | Very rapid deprotection.[1][3] | Can increase aspartimide formation and racemization if used alone.[1] |
| Piperazine/DBU | 5% PZ, 2% DBU in DMF | 1-5 min | Rapid deprotection with reduced side reactions.[1][3] | - |
| Dipropylamine (DPA) | 20-25% in DMF | Comparable to piperidine | Strongly reduces aspartimide formation, less toxic. | May result in slightly lower yields than piperidine in some cases. |
Experimental Protocols
Protocol 1: Standard Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by a fresh solution for 5-10 minutes) is recommended.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
Protocol 2: Piperazine/DBU Deprotection
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[6]
Visualized Workflows
Caption: A generalized workflow for Fmoc deprotection in SPPS, including a troubleshooting loop.
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy based on peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Modifying Cleavage Cocktails for Peptides with Sensitive Residues
Welcome to the Technical Support Center for optimizing peptide cleavage protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling peptides with sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during TFA cleavage of peptides with sensitive residues?
A1: During trifluoroacetic acid (TFA)-based cleavage, reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tBu, Trt, Pbf) and the resin linker. These cations can lead to several side reactions on sensitive residues:
-
Alkylation: The reattachment of carbocations to nucleophilic residues. Tryptophan is particularly susceptible to alkylation.[1][2]
-
Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide (Met(O)), resulting in a +16 Da mass increase.[3][4][5] Cysteine's free thiol group is also prone to oxidation, which can lead to undesired disulfide bond formation.[6]
-
S-tert-butylation: Cysteine residues can react with tBu cations, forming S-tert-butylated Cys residues.[7]
-
Sulfonation: For peptides containing arginine protected with sulfonyl-based groups (e.g., Mtr, Pmc, Pbf), the protecting group can be transferred to the indole ring of tryptophan.[8]
To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[7][9]
Q2: How do I choose the right cleavage cocktail for my peptide?
A2: The optimal cleavage cocktail depends on the amino acid composition of your peptide.[10] For peptides without sensitive residues, a simple mixture of TFA, triisopropylsilane (TIS), and water may suffice. However, for peptides containing sensitive residues like Cysteine (Cys), Tryptophan (Trp), Methionine (Met), and Arginine (Arg), a more specialized cocktail with appropriate scavengers is necessary.[10][11][12]
Troubleshooting Guides for Sensitive Residues
Methionine (Met)
Problem: My peptide contains methionine, and I am observing oxidation to methionine sulfoxide (Met(O)).
Solution:
Methionine's thioether side chain is highly susceptible to oxidation during TFA cleavage.[4][5] To prevent this, specialized cleavage cocktails containing reducing agents and specific scavengers should be used.
-
Recommended Cocktail (Reagent H): Reagent H is specifically designed to minimize methionine oxidation.[3][13] Studies have shown that peptides cleaved with standard cocktails can contain significant amounts of Met(O), while Reagent H can yield peptides with no detectable oxidation.[13]
-
Alternative Scavengers: The inclusion of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail has been shown to eliminate oxidation.[3]
-
Reversing Oxidation: If oxidation has already occurred, methionine sulfoxide can be reduced back to methionine by treating the peptide with reagents like dithiothreitol (DTT) or N-mercaptoacetamide.[3]
Tryptophan (Trp)
Problem: My tryptophan-containing peptide shows signs of alkylation or modification after cleavage.
Solution:
The indole side chain of tryptophan is nucleophilic and prone to modification by carbocations generated during cleavage.[8]
-
Effective Scavengers: 1,2-Ethanedithiol (EDT) and thioanisole are strong scavengers effective at protecting tryptophan residues.[9] Phenol can also be used to protect tryptophan from alkylation.[9]
-
Protecting Group Strategy: Using a Boc protecting group on the indole nitrogen of tryptophan, Fmoc-Trp(Boc)-OH, during synthesis can significantly reduce side reactions during cleavage.
-
Arg(Pbf) Consideration: When arginine is protected with Pbf, the risk of tryptophan modification is a concern. The Pbf group is more labile than Mtr or Pmc, which can be advantageous but still requires efficient scavenging.[8]
Cysteine (Cys)
Problem: I am observing S-tert-butylation or disulfide bond formation in my cysteine-containing peptide.
Solution:
The thiol group of cysteine is highly reactive and requires protection during cleavage to prevent side reactions.
-
Preventing S-tert-butylation: The addition of scavengers like thioanisole and dimethyl sulfide (DMS) can mitigate the formation of S-tert-butylated cysteine.[7] Dithiothreitol (DTT) is also beneficial.[7]
-
Maintaining a Reducing Environment: 1,2-Ethanedithiol (EDT) is crucial for maintaining cysteine residues in a reduced state and preventing the formation of undesired disulfide bonds.[6]
-
Two-Step Cleavage Protocol: For particularly sensitive sequences, a two-step cleavage protocol can be employed. The initial treatment is with a milder TFA concentration followed by a higher concentration to ensure complete deprotection.[7]
Arginine (Arg)
Problem: Cleavage of my arginine-containing peptide is slow, or I am seeing side reactions with other residues.
Solution:
The complete deprotection of arginine residues, especially when multiple are present or when using less acid-labile protecting groups like Mtr, can require longer cleavage times.[12]
-
Choice of Protecting Group: The Pbf protecting group is more acid-labile than Mtr or Pmc and is recommended for peptides with multiple arginine residues to facilitate easier deprotection.[8]
-
Scavenger for Tryptophan Protection: When using sulfonyl-based protecting groups for arginine (Mtr, Pmc, Pbf), it is critical to include scavengers like thioanisole to prevent the modification of tryptophan residues.[8]
-
Extended Cleavage Time: Be aware that peptides with multiple arginine residues may require longer cleavage times (e.g., up to 2.5 hours or more) for complete deprotection.[12]
Glutamine (Gln) and Asparagine (Asn)
Problem: I am observing side reactions such as dehydration or cyclization involving glutamine or asparagine.
Solution:
Under acidic cleavage conditions, the side-chain amides of glutamine and asparagine can undergo side reactions.
-
Deamidation: Deamidation can occur, especially in sequences prone to the formation of cyclic imide intermediates.[14]
-
Side-Chain Protection: The use of trityl (Trt) protecting groups for the side chains of Asn and Gln during synthesis can help prevent side reactions during coupling and cleavage.[15] Tmob is another protecting group that can be used.[15]
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate.[16] While this is more of a concern during the synthesis steps, ensuring complete and efficient cleavage can minimize the opportunity for this side reaction under acidic conditions.
Data Presentation: Cleavage Cocktail Compositions
The following tables summarize the compositions of various cleavage cocktails for peptides with sensitive residues.
Table 1: Standard and General-Purpose Cleavage Cocktails
| Reagent Name | Composition (v/v or w/w) | Target Residues/Application |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General use, especially for trityl-based protecting groups. Does not prevent Met oxidation.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Cys, Met, Trp, and Tyr.[11][12] |
| Reagent R | TFA, Thioanisole, EDT, Anisole (proportions can vary) | General use for peptides with sensitive residues. |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% Water | Peptides without highly sensitive residues.[9] |
Table 2: Specialized Cleavage Cocktails
| Reagent Name | Composition (v/v or w/w) | Target Residues/Application |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation.[3][11][13][17] |
| Low Odor (Reagent L) | Contains DTT instead of EDT and Thioanisole | Alternative for reducing odor while protecting sensitive residues.[11] |
| Two-Step Cys Cocktail | Step 1: 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTT (30 min) Step 2: Add TFA to 80% (150 min) | Optimized for preventing S-tert-butylation of Cysteine.[7] |
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection (using Reagent K)
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 x 2 mL for 100 mg of resin) and dry under vacuum for at least 1 hour.[9]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[9][12]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).[12] Gently agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (-20°C) to precipitate the peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Methionine-Containing Peptides (using Reagent H)
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent H: 81% (w/w) TFA, 5% (w/w) Phenol, 5% (w/w) Thioanisole, 2.5% (w/w) 1,2-ethanedithiol, 3% (w/w) Water, 2% (w/w) Dimethylsulfide, 1.5% (w/w) Ammonium Iodide.[11][17]
-
Cleavage Reaction: Suspend the peptide resin in Reagent H (30 mL/g resin). Allow the mixture to stand for three hours at room temperature under an inert gas atmosphere.[11][17]
-
Precipitation and Isolation: Follow steps 4-6 in Protocol 1.
Visualizations
Caption: Decision tree for selecting a cleavage cocktail.
Caption: General workflow for peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. lifetein.com [lifetein.com]
- 14. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Validation & Comparative
Purity Analysis of FMOC-L-valine by Chiral HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of raw materials like FMOC-L-valine is a critical step in peptide synthesis. The presence of the D-enantiomer can significantly impact the final peptide's conformation, bioactivity, and overall efficacy.[1] Chiral High-Performance Liquid Chromatography (HPLC) stands out as a rapid, sensitive, and reliable method for determining the enantiomeric excess of FMOC-amino acids, with requirements often exceeding 99.8% for the L-form.[2]
This guide provides an objective comparison of various chiral HPLC methods for the purity analysis of this compound, supported by experimental data to aid in method selection and implementation.
Comparison of Chiral Stationary Phases (CSPs) for this compound Analysis
The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most effective for resolving FMOC-amino acid enantiomers.[2]
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (D-Valine) | Retention Time (L-Valine) | Resolution (Rs) |
| Polysaccharide-Based | Lux 5 µm Cellulose-2 | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | 1.0 | UV @ 220 nm | 10.1 min | 11.2 min | >1.5 |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC R | 100% Methanol / 0.1% Ammonium Trifluoroacetate (NH4TFA) | 1.0 | UV @ 210 nm | 13.66 min | 8.11 min | Not Specified |
| Quinine-Based Zwitterionic | ZWIX(+)™ | H2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | 0.6 | UV @ 262 nm | Not Specified | Not Specified | Partial/Baseline |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Retention times and resolution can vary based on the specific instrumentation and exact mobile phase preparation.
Experimental Workflow for Chiral HPLC Purity Analysis
The general workflow for analyzing the enantiomeric purity of this compound using chiral HPLC is outlined below. This process ensures accurate and reproducible results.
Caption: Workflow for Chiral HPLC Purity Analysis of this compound.
Detailed Experimental Protocols
Below are detailed methodologies for two common types of chiral HPLC analysis for this compound.
Method 1: Polysaccharide-Based CSP in Reversed-Phase Mode
This method is effective for baseline resolving a wide range of FMOC-amino acids.[2][3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs are known for their multimodal capabilities and broad selectivity for N-blocked amino acids.[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC R, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: 100% Methanol with 0.1% Ammonium Trifluoroacetate (NH4TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Beyond Enantiomeric Purity: Other Potential Impurities
While the D-enantiomer is a primary concern, other impurities can arise during the synthesis of this compound.[1] These can include:
-
Dipeptides: Formed by the reaction of the FMOC attachment reagent with an already formed FMOC-amino acid, leading to potential double insertions during peptide synthesis.[1][6]
-
β-Alanyl Impurities: Resulting from the ring-opening and rearrangement of the reagent used for FMOC introduction.[1]
-
Free Amino Acids: Residual unprotected valine can affect coupling efficiency.[1]
These non-enantiomeric impurities are typically analyzed using standard reversed-phase HPLC methods, often with mass spectrometry (MS) detection for identification.
Conclusion
The purity analysis of this compound is crucial for the successful synthesis of high-quality peptides. Chiral HPLC, particularly with polysaccharide-based and macrocyclic glycopeptide-based stationary phases, offers robust and reliable methods for quantifying enantiomeric purity. The selection of the optimal method will depend on the specific laboratory instrumentation, desired resolution, and analysis time. Researchers should also be mindful of other potential impurities and employ appropriate analytical techniques for their detection and quantification to ensure the overall quality of the this compound raw material.
References
A Comparative Guide to FMOC- and BOC-L-Valine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between 9-fluorenylmethoxycarbonyl (FMOC) and tert-butyloxycarbonyl (BOC) protecting groups for α-amino acids is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly influences the efficiency, purity, and overall success of synthesizing a target peptide, particularly when incorporating sterically hindered amino acids like L-valine. This guide provides an objective comparison of the FMOC and BOC strategies, supported by experimental data and detailed protocols to inform your synthetic approach.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the FMOC and BOC strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.
-
The FMOC Strategy: This approach utilizes the base-labile FMOC group. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][2] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal and the cleavage of the peptide from the resin in a single step using a strong acid like trifluoroacetic acid (TFA).[3] This "orthogonal" protection scheme is a key advantage, as it prevents the premature cleavage of side-chain protectors during Nα-deprotection.[]
-
The BOC Strategy: As the classic approach in SPPS, this strategy employs the acid-labile BOC group for Nα-protection.[4] Deprotection requires moderately strong acidic conditions, commonly a solution of TFA in dichloromethane (DCM).[5] Side-chain protecting groups are typically benzyl-based, which demand a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4]
Chemical Deprotection Mechanisms
The distinct lability of the FMOC and BOC protecting groups forms the basis of their respective synthetic strategies. The following diagrams illustrate the deprotection mechanisms.
Caption: FMOC group removal via a base-catalyzed β-elimination.
Caption: BOC group removal via an acid-catalyzed hydrolysis (acidolysis).
Performance Comparison: Quantitative Data
While the optimal strategy can be sequence-dependent, the following tables summarize general performance trends and quantitative data for the incorporation of L-valine.
| Feature | FMOC Strategy | BOC Strategy |
| Nα-Deprotection | Mild Base (e.g., 20-40% Piperidine in DMF)[6] | Moderate Acid (e.g., 50% TFA in DCM)[4][5] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong Acid (e.g., TFA with scavengers) | Very Strong Acid (e.g., HF, TFMSA)[4] |
| Orthogonality | Yes, Nα (base) and side-chain (acid) protections are orthogonal.[] | No, graduated acid lability is used.[2] |
| Automation | Highly compatible due to mild conditions and UV monitoring of FMOC cleavage.[2][7] | Less common for modern automated synthesizers. |
| Sensitive Residues | Preferred for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[2] | Harsher conditions can degrade sensitive modifications. |
| Aggregation Issues | Can be more prone to aggregation in some sequences. | Repeated acid treatments can help disrupt secondary structures, beneficial for long or hydrophobic peptides.[3] |
Table 1: General Comparison of FMOC and BOC Chemistries in SPPS.
The sterically hindered nature of L-valine presents a challenge for coupling reactions. The choice of coupling reagent is critical to achieving high efficiency and minimizing racemization.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages |
| DIC | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct, low cost.[8] |
| HBTU/HATU | - | 20-45 minutes | >99% | <0.5% | High efficiency, fast reaction.[8] |
| DCC | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost.[8] |
Table 2: Illustrative Performance of Coupling Reagents for BOC-L-Valine.
For the FMOC strategy, coupling efficiencies are consistently high, typically exceeding 99% with modern coupling reagents like HBTU, HATU, or HCTU.[] This high per-cycle yield is critical for the synthesis of long peptides, as small inefficiencies compound to significantly lower the overall yield.[][9]
Experimental Protocols
Detailed and consistent execution of synthesis cycles is paramount for producing high-purity peptides. Below are representative protocols for a single amino acid elongation cycle using both strategies.
FMOC-L-Valine Synthesis Cycle
This protocol assumes the synthesis is proceeding on a resin with a free N-terminal amine.
-
Nα-Deprotection:
-
Wash the peptide-resin with DMF (3 times).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[10][11]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[11]
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent like HCTU (3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[12]
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For a sterically hindered amino acid like valine, a longer coupling time or a double coupling may be necessary.[4]
-
Monitoring: To confirm reaction completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling.[4][13]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[12]
-
BOC-L-Valine Synthesis Cycle
This protocol assumes the synthesis is proceeding on a resin with a free N-terminal amine that has been neutralized.
-
Nα-Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).[4][5]
-
Drain the solution, add a fresh solution of 50% TFA in DCM, and agitate for 20-30 minutes.[4][5]
-
Filter the resin and wash with DCM (3 times), followed by Isopropanol (IPA) (2 times) and DCM (3 times).[4][5]
-
-
Neutralization:
-
Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Wash the resin with DCM (3-5 times).
-
-
Coupling of BOC-L-Valine:
-
Pre-activation: In a separate vessel, dissolve BOC-L-valine (2-4 equivalents) and a coupling agent like HATU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) and allow pre-activation for 1-5 minutes.[8]
-
Coupling Reaction: Add the activated BOC-L-valine solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 20-45 minutes.[8]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to ensure the reaction has gone to completion.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.[8]
-
Comparative Experimental Workflow
The following diagram illustrates a simplified, side-by-side comparison of a single amino acid addition cycle in FMOC and BOC solid-phase peptide synthesis.
Caption: Comparative workflow of a single SPPS cycle.
Conclusion and Recommendations
The choice between this compound and BOC-L-valine is dictated by the specific requirements of the target peptide, the available equipment, and the overall synthetic strategy.
Choose the FMOC Strategy when:
-
Synthesizing peptides with acid-sensitive side chains or post-translational modifications.[2]
-
Utilizing automated synthesis platforms, where real-time monitoring of FMOC deprotection is advantageous.[2][7]
-
A milder overall chemical approach is preferred to avoid the use of highly corrosive reagents like HF.
Choose the BOC Strategy when:
-
Synthesizing long peptide sequences or those known to be prone to aggregation, as the repeated TFA washes can help improve solvation.[3]
-
Cost is a primary concern, as BOC-protected amino acids are generally less expensive.
-
Established protocols and extensive validation data for a particular peptide are based on BOC chemistry.
Ultimately, both FMOC and BOC chemistries are powerful tools in the peptide chemist's arsenal. By understanding their fundamental principles, performance characteristics, and procedural nuances, researchers can make an informed decision to optimize the synthesis of valine-containing peptides and achieve their desired product with high yield and purity.
References
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
A Comparative Spectroscopic Analysis: FMOC-L-valine vs. L-valine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spectroscopic Differentiation
In the realm of peptide synthesis and drug development, the accurate characterization of amino acids and their protected forms is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for the common amino acid L-valine and its frequently used N-α-fluorenylmethyloxycarbonyl (FMOC) protected counterpart, FMOC-L-valine. The inclusion of the bulky FMOC group introduces significant changes to the molecule's spectroscopic signature, which are critical for in-process monitoring and final product verification. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Data Comparison
The addition of the FMOC protecting group to L-valine results in distinct and predictable changes in their respective spectra. These differences are summarized in the tables below.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹H and ¹³C NMR data clearly illustrate the influence of the FMOC group.
| Parameter | L-valine | This compound | Key Differences |
| ¹H NMR (ppm) | α-H: ~3.6β-H: ~2.26γ-CH₃: ~1.0 | α-H: ~4.14β-H: ~2.04γ-CH₃: ~0.88FMOC Protons: 7.3-7.9 | Downfield shift of the α-proton in this compound due to the electron-withdrawing effect of the FMOC group. Appearance of multiple signals in the aromatic region (7.3-7.9 ppm) corresponding to the fluorenyl group. |
| ¹³C NMR (ppm) | Cα: ~60.7Cβ: ~30.8Cγ: ~19.3, 18.5C=O: ~174.9 | Cα: ~58.2Cβ: ~31.1Cγ: ~19.1, 19.6C=O (Val): ~173.5C=O (Fmoc): ~156.4FMOC Carbons: 47.2, 66.9, 120.0, 125.2, 127.1, 127.7, 141.3, 143.9 | Appearance of numerous additional signals for the FMOC group in the 13C NMR spectrum of this compound. The carbonyl carbon of the valine residue is slightly shifted, and a new carbonyl signal for the FMOC group appears around 156.4 ppm. |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: FTIR Spectroscopic Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their vibrational frequencies. The presence of the FMOC group introduces characteristic absorption bands.
| Functional Group | L-valine (cm⁻¹) | This compound (cm⁻¹) | Key Differences |
| N-H Stretch | ~3000-3400 (broad) | ~3300 (sharp) | The broad N-H stretch of the primary amine in L-valine is replaced by a sharper N-H stretch of the secondary amide in this compound. |
| C=O Stretch (Carboxyl) | ~1580-1640 | ~1710 | Significant shift of the carboxyl C=O stretch to a higher wavenumber in this compound due to the formation of the carbamate linkage. |
| C=O Stretch (FMOC) | - | ~1690 | A new, strong absorption band appears for the carbonyl group of the FMOC moiety. |
| Aromatic C-H Stretch | - | ~3010-3070 | Appearance of C-H stretching vibrations characteristic of the aromatic fluorenyl group. |
| Aromatic C=C Stretch | - | ~1450, 1480 | Appearance of characteristic aromatic ring stretching vibrations. |
Table 3: Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, enabling determination of molecular weight and structural features.
| Parameter | L-valine | This compound | Key Differences |
| Molecular Weight ( g/mol ) | 117.15 | 339.39 | A significant increase in molecular weight corresponding to the mass of the FMOC group (222.24 g/mol ). |
| Major Fragment Ions (m/z) | 72, 74, 57 | 179, 178, 165 | The fragmentation pattern of this compound is dominated by the cleavage of the FMOC group, leading to characteristic fragments of the fluorenyl moiety. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of amino acids and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (L-valine or this compound) in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): Select the molecular ion of interest and subject it to fragmentation using Collision-Induced Dissociation (CID). Acquire the tandem mass spectrum (MS/MS) to observe the characteristic fragment ions, which provides structural information.
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions and interpret the fragmentation pattern.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of a protected versus an unprotected amino acid.
A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids like FMOC-L-valine is a critical step in solid-phase peptide synthesis (SPPS). The bulky isopropyl side chain of valine can impede the formation of the peptide bond, leading to incomplete reactions, lower yields, and increased risk of epimerization. The choice of coupling reagent is therefore paramount to overcoming these challenges. This guide provides an objective comparison of the performance of commonly used coupling reagents with this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the minimization of side reactions, particularly epimerization. Modern peptide synthesis largely relies on carbodiimides, phosphonium salts, and aminium/uronium salts to facilitate amide bond formation. Below is a summary of the performance of several popular coupling reagents for the incorporation of this compound and other sterically hindered amino acids.
| Coupling Reagent/System | Reagent Class | Typical Coupling Time | Coupling Efficiency (%) | Epimerization (%) | Key Advantages | Key Disadvantages |
| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | 1-4 hours | >99 (with Oxyma)[1] | <1 (with Oxyma)[1] | Cost-effective, soluble byproduct (DIC)[1] | Slower than onium salts, potential for side reactions without additives. |
| HBTU | Aminium/Uronium Salt | 30-60 minutes | 90-95 | Low | Reliable, cost-effective for routine and challenging couplings. | Can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| HATU | Aminium/Uronium Salt | 20-45 minutes[1] | >95 | Low[2][3] | Highly efficient and fast, especially for hindered couplings.[3][4] | More expensive than HBTU, based on potentially explosive HOAt.[2] |
| PyBOP | Phosphonium Salt | 10-60 minutes | 90-95 | Low | Rapid coupling, byproducts are generally less problematic than BOP.[4] | More expensive than carbodiimides. |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
To ensure a valid comparison of coupling reagent performance, standardized experimental protocols are crucial. The following methodologies outline the key steps for a single coupling of this compound in solid-phase peptide synthesis.
General Protocol for FMOC-SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Coupling: Perform the coupling of this compound using one of the protocols below.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[1][4]
-
Washing: After a complete coupling, wash the resin with DMF (5-7 times) and DCM (3 times).
Coupling Protocol 1: DIC/Oxyma
This method is a cost-effective option with a good balance of efficiency and low racemization.[1]
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling: Add the pre-activated solution to the swollen and deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1]
Coupling Protocol 2: HATU
This protocol is recommended for particularly difficult couplings involving sterically hindered amino acids.[1]
-
Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF.
-
Add Diisopropylethylamine (DIEA) (4-8 equivalents) to this solution. The solution should change color. Allow for pre-activation for 1-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 20-45 minutes at room temperature.[1]
Coupling Protocol 3: HBTU
A widely used and reliable method for both routine and challenging couplings.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the pre-activated solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.[5]
Coupling Protocol 4: PyBOP
A phosphonium salt-based method known for its rapid and efficient couplings.
-
Activation and Coupling: In a separate vessel, dissolve this compound (1.1 equivalents), PyBOP (1.1 equivalents), and a base such as DIEA (2.2 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 10-60 minutes at room temperature.
Visualizing the Workflow
To better understand the experimental process and the relationships between different components, the following diagrams are provided.
References
A Comparative Analysis of FMOC-Amino Acids for Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate Fmoc-amino acids is a critical determinant for the successful solid-phase synthesis of peptides. This guide provides a comprehensive comparative analysis of Fmoc-amino acids, focusing on key performance indicators such as coupling efficiency, racemization, and the influence of side-chain protecting groups. The information presented herein is supported by experimental data from various studies to aid researchers in making informed decisions for their specific peptide synthesis requirements.
Key Performance Parameters of Fmoc-Amino Acids in SPPS
The efficiency and fidelity of peptide synthesis are primarily influenced by the chemical properties of the individual Fmoc-amino acid building blocks. Understanding these parameters is crucial for optimizing synthesis protocols and obtaining high-purity peptides.
Coupling Efficiency
The formation of the peptide bond between the incoming Fmoc-amino acid and the growing peptide chain on the solid support is the cornerstone of SPPS. While coupling efficiencies in Fmoc-SPPS are generally high, often exceeding 99%, they can be influenced by several factors including the specific amino acid, the coupling reagent, and reaction conditions.[][2]
| Factor | Influence on Coupling Efficiency | Experimental Observations |
| Amino Acid Steric Hindrance | Bulkier side chains can sterically hinder the approach of the activated amino acid, potentially slowing down the coupling reaction. | While specific comparative data is limited, it is a known principle that sterically hindered amino acids may require longer coupling times or more potent activation reagents.[3] |
| Coupling Reagents | The choice of coupling reagent significantly impacts the rate and completeness of the coupling reaction. | Onium salt reagents like HBTU, HATU, and HCTU are known for their high efficiency and speed.[][5] Carbodiimide reagents such as DIC, when used with additives like Oxyma, offer a cost-effective option with low racemization.[5] |
| Reaction Conditions | Temperature and solvent can affect reaction kinetics and solubility of the protected amino acids. | Microwave-assisted synthesis can accelerate coupling times.[6] Common solvents like DMF and NMP are chosen for their ability to swell the resin and solubilize reagents.[] |
Racemization
Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical side reaction that can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate from the desired product.[7] The susceptibility to racemization varies among amino acids, with some being particularly prone to this side reaction.
| Amino Acid | Susceptibility to Racemization | Mitigating Strategies | Quantitative Data (Example) |
| Histidine (His) | High | Use of specific side-chain protecting groups (e.g., Boc, Trt, MBom).[8] Coupling at lower temperatures. | Racemization of Fmoc-His(Trt)-OH increased from 1% to 7.8% with a 5-minute preactivation, while Fmoc-His(MBom)-OH showed only 0.3% racemization under the same conditions.[8] |
| Cysteine (Cys) | High | Use of hindered bases like collidine during coupling.[6] Performing the coupling at lower temperatures. | Can be minimized to below 0.5% with the use of HATU as a coupling agent and TMP as a base.[9] |
| Serine (Ser) | Moderate | Careful selection of coupling reagents and conditions. | In one study, the formation of stereoisomers was found to be 0.4% or less per synthesis cycle for a model tripeptide.[7] |
| Phenylalanine (Phe) | Low | Generally not a significant issue under standard conditions. | - |
Side-Chain Protecting Groups
The orthogonal protection strategy is a key advantage of Fmoc-SPPS, where the base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups remain intact until the final cleavage step. The choice of the side-chain protecting group is crucial for preventing unwanted side reactions.[10][11]
| Amino Acid | Common Side-Chain Protecting Groups | Key Considerations |
| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf is the standard due to its acid lability, though other groups exist. |
| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | Prone to aspartimide formation, especially in Asp-Gly sequences.[8] The bulkiness of the protecting group can influence the rate of this side reaction. |
| Cysteine (Cys) | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | The choice depends on the desired disulfide bond formation strategy. Trt is common for standard synthesis.[12] |
| Histidine (His) | Trt (Trityl), Boc (tert-Butyloxycarbonyl) | The protecting group on the imidazole side chain can influence racemization rates.[8] |
| Lysine (Lys) | Boc (tert-Butyloxycarbonyl) | Standard and effective protection for the primary amine side chain. |
| Serine (Ser) | tBu (tert-Butyl ether) | The tBu group is the gold standard in routine Fmoc-SPPS due to its stability and compatibility.[3] |
| Tryptophan (Trp) | Boc (tert-Butyloxycarbonyl) | Protection of the indole side chain can prevent modification during synthesis.[12] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the comparative evaluation of Fmoc-amino acids.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical SPPS cycle using Fmoc-amino acids involves the following steps:
-
Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swollen in a suitable solvent like Dichloromethane (DCM) followed by Dimethylformamide (DMF).[13]
-
Fmoc-Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[13][14]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.[13]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the free N-terminus of the peptide chain.[13]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.[13]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.[14]
Protocol for Evaluating Coupling Efficiency
To quantitatively compare the coupling efficiency of different Fmoc-amino acids, a standardized test peptide can be synthesized, and the extent of unreacted free amines can be determined after the coupling step using a colorimetric assay.
-
Synthesize a short, standard peptide sequence on a defined resin, stopping after the coupling of the Fmoc-amino acid to be tested.
-
Perform a Kaiser Test (Ninhydrin Test):
-
Take a small sample of the resin beads.
-
Wash the beads thoroughly.
-
Add solutions of potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol.
-
Heat the sample.
-
A blue color indicates the presence of free primary amines, signifying incomplete coupling. The intensity of the color can be quantified spectrophotometrically for a more precise measurement.
-
Protocol for Assessing Racemization
The extent of racemization can be determined by synthesizing a model dipeptide or tripeptide and analyzing the stereoisomeric purity of the final product.
-
Synthesize a model peptide (e.g., a tripeptide containing the amino acid of interest).[7]
-
Cleave the peptide from the resin.
-
Analyze the crude peptide using a chiral chromatography method, such as Capillary Electrophoresis (CE) with a chiral selector or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral column.[7][9]
-
Quantify the percentage of the undesired diastereomer to determine the level of racemization that occurred during the synthesis.
Visualizing the SPPS Workflow
The following diagrams illustrate the core processes in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow of a single cycle in Fmoc-SPPS.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
References
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Researcher's Guide to the Mass Spectrometry Validation of Peptides Containing FMOC-L-Valine
For researchers, scientists, and professionals in drug development, the precise synthesis and validation of peptides are critical for advancing therapeutic innovations. The incorporation of amino acids with protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc)-L-valine, is a cornerstone of solid-phase peptide synthesis (SPPS). However, rigorous analytical validation is imperative to confirm the peptide's identity, purity, and the successful incorporation of the protected residue. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an objective comparison of mass spectrometry-based methods for the validation of peptide sequences containing Fmoc-L-valine. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative validation techniques to ensure the integrity of synthesized peptides.
Comparative Analysis of Mass Spectrometry Techniques
A robust validation strategy for peptides containing this compound primarily relies on a combination of mass spectrometry techniques. While other methods can offer complementary information, mass spectrometry is indispensable for definitive confirmation of molecular weight and sequence.
| Technique | Principle | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the peptide from impurities via liquid chromatography and subsequently determines its molecular weight with high accuracy. | High sensitivity and accuracy for molecular weight confirmation; requires minimal sample and provides purity assessment.[1][2] | Does not inherently provide sequence information or pinpoint the exact location of the this compound.[2] |
| Tandem Mass Spectrometry (MS/MS) | A selected peptide ion is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence.[3][4] | Provides definitive sequence confirmation and can identify the precise location of modifications or protecting groups.[4][5] | Data interpretation can be complex, and certain fragmentation methods may not be suitable for all peptide types. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | The peptide is co-crystallized with a matrix and ionized by a laser, with the time of flight corresponding to its mass-to-charge ratio.[6][7] | High throughput, tolerant to some impurities, and excellent for determining the molecular weight of the intact peptide.[7] | Can sometimes lead to in-source fragmentation of labile groups like Fmoc and may be less amenable to coupling with liquid chromatography.[1][7] |
| Electrospray Ionization (ESI) MS | The peptide in solution is aerosolized and ionized, often producing multiply charged ions, which are then analyzed by the mass spectrometer.[6][7] | A gentle ionization technique that is well-suited for coupling with liquid chromatography (LC-MS) and can analyze large molecules.[7][8] | Can be sensitive to salts and other impurities in the sample, and spectra can be more complex due to multiple charge states.[5][7] |
Experimental Protocols
Protocol 1: Molecular Weight Confirmation and Purity Analysis by LC-MS
This protocol is designed to confirm the molecular weight of the peptide containing this compound and to assess its purity.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.[1][2]
-
Centrifuge the sample to remove any insoluble material.[2]
2. LC-MS Analysis:
-
Liquid Chromatography (LC): Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.[2]
-
Mass Spectrometry (MS): Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.[2]
3. Data Analysis:
-
Deconvolute the mass spectrum to determine the experimental molecular weight.
-
Compare the experimental molecular weight to the theoretical molecular weight of the peptide containing this compound. The presence of the Fmoc group adds 222.24 Da to the mass of the valine residue.
-
The purity of the peptide can be estimated from the relative peak area of the target peptide in the chromatogram.
Protocol 2: Sequence Validation by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the steps for confirming the amino acid sequence of the synthesized peptide, including the position of the this compound.
1. Sample Infusion and Precursor Selection:
-
The peptide sample, either directly infused or eluted from an LC system, is ionized (typically by ESI).
-
In the first stage of the mass spectrometer (MS1), a survey scan is performed to identify the precursor ion corresponding to the peptide of interest.[3] This ion is then isolated.
2. Fragmentation:
-
The selected precursor ion is directed into a collision cell where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment along the peptide backbone. This process is known as collision-induced dissociation (CID).[4][9]
-
Alternative fragmentation methods like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) can also be employed, which may provide complementary fragmentation patterns, especially for peptides with labile modifications.[5][9]
3. Fragment Ion Analysis:
-
The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2), generating an MS/MS spectrum.[3]
-
The spectrum will contain a series of fragment ions, primarily b- and y-ions for CID, which correspond to fragments containing the N-terminus and C-terminus, respectively.[10]
4. Sequence Interpretation:
-
The amino acid sequence is deduced by calculating the mass differences between consecutive b- or y-ions.
-
The presence and location of the this compound can be confirmed by a mass shift of 321.39 Da (mass of Fmoc-valine residue) in the corresponding fragment ion.
Visualizing the Validation Workflow and Method Comparison
To further clarify the experimental process and the relationship between different validation techniques, the following diagrams are provided.
Alternative and Complementary Validation Methods
While mass spectrometry is the primary tool for validating this compound-containing peptides, other analytical techniques can provide valuable complementary information.
| Technique | Principle | Information Provided | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Provides high-resolution purity assessment and can quantify the amount of the target peptide.[11] | Does not provide molecular weight or sequence information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Can provide detailed three-dimensional structural information and confirm the presence of the Fmoc group.[1] | Requires larger sample amounts and is a lower throughput technique compared to mass spectrometry.[1] |
| Kaiser Test (Ninhydrin Test) | A colorimetric test to detect the presence of free primary amines.[12][13] | Used during synthesis to ensure the complete removal of the Fmoc group before the next amino acid is coupled.[12] | It is a qualitative, in-process test and does not provide information about the final peptide product.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
A Head-to-Head Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform your selection process.
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.[1]
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.
Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[1]
Fmoc Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] Deprotection is achieved using a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[][3] The side-chain protecting groups are acid-labile, usually based on a tert-butyl (tBu) group, and are removed concurrently with the cleavage of the peptide from the resin using TFA.[][3] This orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1][]
Side-by-Side Comparison: Fmoc vs. Boc
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[] | Moderate acid (e.g., 50% TFA in DCM)[4] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl, Tos)[5] |
| Final Cleavage | Strong acid (e.g., TFA)[6] | Very strong acid (e.g., HF, TFMSA)[7] |
| Orthogonality | Fully orthogonal[] | Quasi-orthogonal[8] |
| Typical Coupling Efficiency | Generally high, often exceeding 99%[] | Generally high |
| Typical Peptide Purity | Generally high due to milder deprotection conditions[1] | Can be lower due to repeated acid exposure[1] |
| Common Side Reactions | Diketopiperazine formation, aspartimide formation[9] | Risk of side-chain protecting group loss with repeated TFA treatment, t-butylation of sensitive residues[1][4] |
| Automation Friendliness | Highly amenable to automation[1] | Less common in modern automated synthesizers[1] |
| Safety | Generally safer, avoids the use of highly corrosive HF[1] | Requires handling of highly corrosive and toxic HF[1] |
| Cost | Fmoc-amino acids can be more expensive[1] | Boc-amino acids are generally less expensive[1] |
Quantitative Performance: A Case Study
The synthesis of aggregation-prone peptides like the amyloid beta (Aβ) peptide provides a practical example of the challenges and outcomes associated with each strategy.
| Strategy | Peptide | Coupling Reagent | Yield (Crude) | Purity (Crude) | Reference |
| Standard Fmoc/tBu SPPS | Aβ1–42 | Not specified | 33% | Not specified | [1] |
| Fmoc/tBu with Pseudoprolines | Aβ1–42 | Not specified | 57% | Not specified | [1] |
| Fmoc with HCTU & Microwave | Aβ1–42 | HCTU | 87% | 67% | [1] |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis Workflow
1. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.[8]
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate the mixture for 2-10 minutes. A two-step deprotection is often recommended for efficiency.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
-
-
Monitoring: The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct or by a qualitative Kaiser test to confirm the presence of a free primary amine.[8][10]
2. Amino Acid Coupling:
-
Reagents: Fmoc-amino acid, activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA).
-
Procedure:
-
Dissolve the Fmoc-amino acid, activating agent, and base in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for the recommended time (typically 30-60 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Monitoring: The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (no color change) indicates that all primary amines have been acylated.[10]
3. Final Cleavage and Deprotection:
-
Cleavage Cocktail (Reagent K): TFA / Phenol / H₂O / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[5]
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.[5]
-
Add the freshly prepared cleavage cocktail to the resin.[5]
-
Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.[5]
-
Collect the peptide precipitate by centrifugation and wash with cold ether.[5]
-
Boc Solid-Phase Peptide Synthesis Workflow
1. Boc Deprotection:
-
Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4] A scavenger such as 0.5% dithiothreitol (DTE) may be added if Cys, Met, or Trp are present.[11]
-
Procedure:
2. Neutralization:
-
Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Wash the resin with the neutralization solution to neutralize the protonated N-terminus.
-
Wash the resin thoroughly with DCM and then DMF.
-
3. Amino Acid Coupling:
-
Reagents: Boc-amino acid, activating agent (e.g., DCC/HOBt, HBTU), and a base (e.g., DIEA).
-
Procedure:
-
Dissolve the Boc-amino acid and activating agent in DMF/DCM.
-
Add the activation mixture to the neutralized peptide-resin.
-
Agitate the reaction mixture for the recommended time.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Monitoring: The Kaiser test can be used to monitor the completion of the coupling reaction.[10]
4. Final Cleavage and Deprotection:
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., anisole, p-cresol).
-
Procedure (requires specialized HF apparatus):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a HF-resistant reaction vessel with the appropriate scavenger(s).[12]
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.[12]
-
Allow the reaction to proceed at 0°C for 1-2 hours.[12]
-
Remove the HF by vacuum.[12]
-
Precipitate the crude peptide with cold diethyl ether and wash to remove scavengers.[12]
-
Conclusion
The choice between Fmoc and Boc solid-phase peptide synthesis strategies is a critical decision that depends on several factors, including the peptide sequence, desired purity, available equipment, and cost considerations. The Fmoc strategy has become the more widely used method for routine peptide synthesis due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[1] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long or "difficult" sequences that are prone to aggregation during synthesis. By understanding the fundamental chemistry and practical considerations of each approach, researchers can make an informed decision to optimize their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Enantiomeric Purity of FMOC-Amino Acids
Introduction
In the realm of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. The use of N-α-Fmoc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). However, the presence of even minute quantities of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate and may alter the biological activity, immunogenicity, and overall safety profile of the final peptide therapeutic.[1] Consequently, the accurate determination of the enantiomeric purity of Fmoc-amino acids is a critical quality control step.
This guide provides a comprehensive comparison of the most prevalent analytical techniques for assessing the enantiomeric purity of Fmoc-amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the principles of each method, present comparative data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The selection of an analytical method for determining the enantiomeric purity of Fmoc-amino acids is contingent upon several factors, including the specific amino acid , the required sensitivity, available instrumentation, and desired sample throughput.[1] Chiral HPLC is the most established and widely utilized method, offering high accuracy and a broad selection of commercially available columns.[1][2] GC-MS provides excellent resolution and sensitivity but necessitates a derivatization step.[1] Capillary electrophoresis represents a powerful alternative with high separation efficiency and minimal sample consumption.[1]
Table 1: Comparison of Analytical Methods for Enantiomeric Purity Determination of FMOC-Amino Acids
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[1] |
| Sample Preparation | Direct injection of the dissolved Fmoc-amino acid.[1] | Derivatization is required to form volatile esters.[1][2] | Direct injection of the dissolved Fmoc-amino acid.[1] |
| Common Chiral Selectors | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides, quinine-based, and zwitterionic CSPs.[1][2][3][4] | Chiral capillary columns (e.g., Chirasil-Val).[2] | Cyclodextrins, metal complexes, macrocyclic antibiotics, and crown ethers are added to the background electrolyte.[5] |
| Resolution | Generally high, with baseline resolution achievable for most Fmoc-amino acids.[3][6] | Potentially higher resolution than HPLC.[2] | High separation efficiency.[1] |
| Sensitivity (LOD/LOQ) | Limit of detection can be as low as 0.05% for the minor enantiomer.[1][7] | High sensitivity, especially with a Mass Spectrometer (MS) detector. | High sensitivity, particularly with laser-induced fluorescence (LIF) detection.[5] |
| Analysis Time | Typically less than 25 minutes for full resolution.[3][6] | Generally longer due to the derivatization step. | Often very fast separation times. |
| Advantages | Robust, accurate, wide range of commercially available CSPs, ease of use.[1][3] | High resolution and sensitivity.[1][2] | High efficiency, low sample and solvent consumption.[1][5] |
| Disadvantages | Can be less robust and reproducible than HPLC for routine quality control.[2] | Derivatization can be time-consuming and a source of analytical error, including potential racemization.[1][2] | Method development can be more complex; may be less robust than HPLC.[2] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of Fmoc-protected amino acids due to its balance of high resolution, sensitivity, and speed.[2] The separation relies on the transient formation of diastereomeric complexes between the enantiomers and a chiral selector immobilized on the stationary phase.[1]
Workflow for Chiral HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Critical Step of Fmoc Deprotection: A Comparative Guide to Reagents
For researchers, scientists, and drug development professionals immersed in the intricacies of solid-phase peptide synthesis (SPPS), the choice of an Fmoc deprotection reagent is a pivotal decision that significantly influences peptide yield, purity, and the overall success of the synthesis. While the conventional 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding side reactions and handling have catalyzed the exploration of alternative reagents. This guide offers an objective comparison of various Fmoc deprotection reagents, supported by experimental data, to empower you in selecting the optimal reagent for your specific application.
The ideal Fmoc deprotection reagent should rapidly and completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group without inducing detrimental side reactions.[1] Key side reactions to consider include aspartimide formation, diketopiperazine (DKP) formation, and racemization of amino acid residues.[1][2] The selection of the base, its concentration, and the reaction conditions are crucial in mitigating these undesirable outcomes.[1]
Comparative Performance of Fmoc Deprotection Reagents
The efficiency of different Fmoc deprotection reagents can be evaluated based on several parameters, including deprotection time, the purity of the final peptide, and the extent of common side reactions. The following table summarizes quantitative data from various studies to facilitate a direct comparison of commonly used reagents.
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to piperidine | Similar to piperidine | Potentially minor improvements in reducing side reactions in certain contexts | - | - | [1][3] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than piperidine (min. 10 min for Arginine) | Similar to piperidine and 4-MP for model peptides | Significantly reduces the risk of aspartimide formation | - | Less than 5% racemization of C-terminal cysteine after 24h with 0.1M HOBt | [1][3][4][5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast | Variable | Can exacerbate aspartimide formation | - | Can exacerbate racemization | [1][6] |
| Piperazine / DBU | 5% (w/v) PZ and 2% (v/v) DBU in DMF | 1-5 min | High | Minimized, can be further suppressed with formic acid | - | - | [1][7][8] |
| Dipropylamine (DPA) | 25% in DMF | Rapid | Similar to piperidine for linear peptides | Strongly reduced compared to piperidine | - | - | [1][9] |
| Tetrahydroisoquinoline (THIQ) | 20% in DMI | ~6-8 min for complete deprotection | Comparable to piperidine | - | Evaluated with sensitive model tripeptides | - | [10] |
Note: The efficiency and occurrence of side reactions are highly sequence-dependent. The data presented above are illustrative and may vary based on the specific peptide sequence and synthesis conditions.[1]
Key Insights from Comparative Data:
-
Piperidine , the traditional reagent, is effective but is associated with a higher propensity for side reactions, especially aspartimide formation in sequences containing aspartic acid.[1]
-
4-Methylpiperidine (4-MP) offers performance similar to piperidine, with some studies suggesting minor improvements in reducing side reactions in specific contexts.[1][11]
-
Piperazine (PZ) is a milder base that significantly lowers the risk of aspartimide formation, making it a suitable alternative for synthesizing peptides with sensitive sequences.[1][4] However, its deprotection kinetics are slower compared to piperidine.[1][3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very potent and fast-acting deprotection reagent.[6] However, its strong basicity can increase the likelihood of side reactions like aspartimide formation and racemization, making it less suitable for sensitive sequences unless used cautiously, often in combination with a scavenger.[1][6]
-
The combination of Piperazine and DBU has emerged as a highly efficient and safer alternative, providing rapid deprotection while minimizing side reactions.[1][7][8] The addition of a small amount of formic acid to this mixture can further suppress aspartimide formation.[1][8] This combination has proven particularly effective for synthesizing aggregation-prone and difficult peptide sequences.[1]
-
Dipropylamine (DPA) has also been shown to significantly reduce aspartimide formation compared to piperidine.[9]
-
Tetrahydroisoquinoline (THIQ) in N,N′-dimethylimidazolidinone (DMI) presents a viable alternative with comparable deprotection efficiency to the standard piperidine/DMF protocol.[10]
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing the efficacy of different Fmoc deprotection reagents. Below are representative protocols for several commonly used reagents.
Standard Piperidine Deprotection Protocol
This protocol is widely used for routine solid-phase peptide synthesis.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitation: Agitate the mixture at room temperature. A common procedure involves two treatments: the first for 1-3 minutes followed by a second, fresh solution for 10-15 minutes.[12]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene (DBF)-piperidine adduct.[12]
Piperazine/DBU Deprotection Protocol
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1][8]
-
Deprotection: Add the deprotection solution to the resin.[1]
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF.
Dipropylamine (DPA) Deprotection Protocol
This protocol is effective in reducing aspartimide formation.[9]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 25% DPA in DMF to the resin.
-
Agitation: Agitate the mixture at the desired temperature (e.g., 60 °C).
-
Washing: Thoroughly wash the resin with DMF.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of FMOC-L-valine and N-Boc-L-valine via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the structural nuances of protected amino acids is paramount. This guide provides a direct comparison of the Nuclear Magnetic Resonance (NMR) spectral data for two commonly used valine derivatives: FMOC-L-valine and N-Boc-L-valine. The distinct protecting groups, 9-fluorenylmethyloxycarbonyl (FMOC) and tert-butoxycarbonyl (Boc), impart unique electronic environments that are clearly distinguishable in their respective ¹H and ¹³C NMR spectra.
The following sections present a detailed comparison of the NMR data for these two compounds, a comprehensive experimental protocol for data acquisition, and a visual representation of their structural differences.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) for both this compound and N-Boc-L-valine are summarized below. The data highlights the influence of the aromatic FMOC group versus the aliphatic Boc group on the local electronic environment of the valine core. All chemical shifts are reported in parts per million (ppm).
This compound:
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts
| Protons | Chemical Shift (δ) ppm |
| Aromatic (FMOC) | 7.89 |
| Aromatic (FMOC) | 7.78 |
| Aromatic (FMOC) | 7.64 |
| Aromatic (FMOC) | 7.42 |
| Aromatic (FMOC) | 7.33 |
| CH₂ (FMOC) & CH (FMOC) | 4.20-4.30 |
| α-CH | 3.92 |
| β-CH | 2.10 |
| γ-CH₃ | 0.93 |
¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts
| Carbon | Chemical Shift (δ) ppm |
| COOH | 173.5 |
| C=O (FMOC) | 156.2 |
| Aromatic (FMOC) | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1 |
| CH₂ (FMOC) | 65.6 |
| α-CH | 60.0 |
| CH (FMOC) | 46.6 |
| β-CH | 30.2 |
| γ-CH₃ | 19.1, 18.4 |
N-Boc-L-valine:
¹H NMR (400 MHz, CDCl₃) Chemical Shifts
| Protons | Chemical Shift (δ) ppm |
| NH | 5.05 |
| α-CH | 4.35 |
| β-CH | 2.20 |
| C(CH₃)₃ (Boc) | 1.45 |
| γ-CH₃ | 0.99, 0.91 |
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts
| Carbon | Chemical Shift (δ) ppm |
| COOH | 176.0 |
| C=O (Boc) | 155.7 |
| C(CH₃)₃ (Boc) | 80.0 |
| α-CH | 58.5 |
| β-CH | 31.2 |
| C(CH₃)₃ (Boc) | 28.3 |
| γ-CH₃ | 19.2, 17.5 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for N-protected amino acids like this compound and N-Boc-L-valine.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the amino acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for this compound or CDCl₃ for N-Boc-L-valine) in a clean, dry vial.
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualization of Structural Differences
The following diagram illustrates the key structural components of this compound and N-Boc-L-valine, highlighting the protecting groups that give rise to their distinct NMR spectral characteristics.
Safety Operating Guide
Navigating the Disposal of FMOC-L-Valine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of FMOC-L-valine, a common reagent in peptide synthesis. While this compound itself is not classified as a hazardous substance, the procedures for its disposal must be handled with diligence to ensure a safe and compliant laboratory environment.
Immediate Safety and Handling
According to safety data sheets (SDS), this compound is not a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[1][2][3] However, standard laboratory precautions should always be observed. In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3] For spills, appropriate personal protective equipment (PPE) such as splash goggles, gloves, and a dust respirator should be used.[2]
Core Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as chemical waste. It should not be disposed of in regular trash or down the sewer system.[4] The specific disposal route is contingent on whether the this compound is in its pure solid form or has been mixed with other laboratory chemicals, such as solvents.
Disposal of Solid, Uncontaminated this compound:
-
Containerization: Place the unused or expired solid this compound into a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and an appropriate hazard warning, even if the substance itself is not classified as hazardous.[5] This is a best practice for all chemical waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
Disposal of this compound Contaminated Materials and Solutions:
The disposal of materials or solutions containing this compound is dictated by the nature of the other components in the mixture.
-
Contaminated Labware: Items such as gloves, weighing boats, and wipes that have come into contact with this compound should be placed in a designated container for solid chemical waste.[4] These items should not be disposed of in the regular trash.[4]
-
Solutions: If this compound has been dissolved in a solvent, the resulting solution must be treated as hazardous waste if the solvent is hazardous (e.g., DMF, Piperidine).[4]
-
Segregation: Do not mix incompatible waste streams.[8]
-
Containerization: Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container.[4] Ensure the container is chemically compatible with all components of the mixture.[7]
-
Labeling and Storage: Follow the same labeling and storage procedures as for solid waste, ensuring the label accurately reflects all constituents of the mixture.
-
Disposal: Arrange for pickup through your institution's hazardous waste program.
-
Quantitative Data Summary
While this compound itself does not have specific quantitative disposal limits due to its non-hazardous nature, general hazardous waste regulations apply to the storage of chemical waste in satellite accumulation areas.
| Parameter | Limit | Regulation |
| Maximum volume of hazardous waste in an SAA | 55 gallons | 40 CFR 262.15 |
| Maximum quantity of acutely toxic (P-listed) waste in an SAA | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| Maximum storage time for hazardous waste in an SAA | 12 months (as long as accumulation limits are not exceeded) | University of Pennsylvania EHRS Guidelines[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Regulatory Framework
The disposal of all chemical waste, including non-hazardous substances, is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with state and local regulations often imposing additional requirements.[9][10][11] Laboratories are responsible for the proper management of their chemical waste from "cradle-to-grave," which includes correct identification, labeling, storage, and disposal.[11][12] It is imperative to consult your institution's specific waste management plan and EHS guidelines to ensure full compliance.[5]
References
- 1. carlroth.com [carlroth.com]
- 2. peptide.com [peptide.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling FMOC-L-valine
Essential Safety and Handling Guide for FMOC-L-Valine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to light yellow crystalline powder, a comprehensive approach to personal protection is necessary to prevent accidental exposure through contact, inhalation, or ingestion.[1][2] While several safety data sheets (SDS) state that this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), some data indicates it may cause skin, eye, and respiratory irritation.[1][3][4][5][6] Therefore, the following PPE is recommended as a standard practice.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles that are compliant with government standards such as EN 166 (EU) or NIOSH (US) should be worn.[4] |
| Skin Protection | Gloves | Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[1][4] Employ proper glove removal techniques to avoid skin contact and dispose of contaminated gloves immediately after use.[4][7] |
| Lab Coat | A standard lab coat should be worn.[8] For large-scale operations or where splashing is possible, a full suit or chemical apron may be necessary.[1][8] | |
| Respiratory Protection | Dust Mask/Respirator | Generally not required, but for tasks that may generate dust or for handling large quantities, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] Work should ideally be conducted in a fume hood.[9] |
Safety and Chemical Data Overview
The following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine |
| CAS Number | 68858-20-8[4] |
| Molecular Formula | C₂₀H₂₁NO₄[1] |
| Molecular Weight | 339.39 g/mol [4] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 143-145 °C[2] |
| Storage Temperature | 0 - 8 °C (refrigerated)[1][10] |
| GHS Hazard Statements | Not classified as hazardous by most suppliers.[1][3][4] However, some aggregated data reports potential for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure risk and ensuring procedural integrity.
1. Preparation Phase
-
Ventilation: Ensure work is conducted in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4][9]
-
PPE Inspection: Gather and inspect all required PPE. Ensure there are no defects.
-
Equipment Check: Verify that all laboratory equipment (e.g., scales, spatulas) is clean and functioning correctly.
-
Emergency Access: Confirm that eyewash stations and safety showers are unobstructed and accessible.[11]
2. Handling Phase
-
Avoid Dust Formation: Handle the compound carefully to prevent the generation of dust.[1][4][9]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
Portioning: When weighing or transferring the powder, do so within a fume hood or a designated contained space.
-
Ignition Sources: Keep the chemical away from heat and sources of ignition.[1]
3. Post-Handling Phase
-
Decontamination: Clean the work area and all equipment thoroughly after use.
-
Hand Washing: Wash hands with soap and water immediately after handling the compound, even if gloves were worn.[1][4][11]
-
Storage: Securely close the container and store it in a cool, dry, and well-ventilated place, preferably refrigerated.[1][5]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Solid Waste: Collect excess this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled hazardous waste container.
-
Contaminated Containers: Empty containers should be handled as if they contain residual product.[7]
2. Disposal Procedure
-
Licensed Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1][4] Arrange for disposal through a licensed professional waste disposal service.[4]
-
Avoid Drains: Do not allow the product or its waste to enter drains or waterways.[4][12]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Safety and Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 68858-20-8 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
